molecular formula C10H14N2O3 B1407638 tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate CAS No. 1394935-52-4

tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Cat. No.: B1407638
CAS No.: 1394935-52-4
M. Wt: 210.23 g/mol
InChI Key: YISSDDUTPCTXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(6-oxo-1H-pyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h4-6H,1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISSDDUTPCTXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: tert-Butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Reactivity, and Application in Medicinal Chemistry

Executive Summary

The molecule tert-butyl (6-oxo-1,6-dihydropyridin-3-yl)carbamate (CAS: 116279-04-0) represents a "privileged scaffold" in modern drug discovery. It serves as a critical intermediate for introducing the 5-amino-2-pyridone motif into bioactive small molecules. This structural unit is highly valued for its ability to mimic peptide bonds, function as a hydrogen bond donor/acceptor pair in kinase hinge binding, and improve aqueous solubility compared to phenyl-based analogs.

This guide provides a comprehensive technical analysis of this intermediate, focusing on its tautomeric behavior, synthetic challenges, and regioselective reactivity profiles.

Structural Dynamics: The Lactam-Lactim Tautomerism

The defining feature of this molecule is the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. Understanding this dynamic is non-negotiable for successful synthetic manipulation and binding affinity optimization.

  • Dominant Form: In the solid state and in polar solvents (e.g., DMSO, Methanol, Water), the equilibrium overwhelmingly favors the 6-oxo-1,6-dihydropyridine (lactam) tautomer. This is driven by the high dipolar character of the amide bond and intermolecular hydrogen bonding.

  • Aromaticity: Unlike benzene, the 2-pyridone ring exhibits reduced aromaticity (approx. 35% of benzene's resonance energy). This makes the ring susceptible to addition reactions across the C3-C4 or C5-C6 bonds under forcing conditions, although the Boc-protected amine at C5 donates electron density, stabilizing the ring against electrophilic attack.

  • Binding Mode: In medicinal chemistry, this scaffold typically binds to biological targets (like Factor Xa or BTK) via the lactam form, presenting a characteristic Donor-Acceptor (D-A) hydrogen bonding pattern.

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Key Properties Lactam Lactam Form (6-oxo-1,6-dihydropyridine) Dominant in Polar Solvents Lactim Lactim Form (6-hydroxypyridine) Favored in Gas Phase/Non-polar Lactam->Lactim  Non-polar Solvents   Prop1 H-Bond Donor: N-H H-Bond Acceptor: C=O Lactam->Prop1 Prop2 H-Bond Donor: O-H H-Bond Acceptor: Pyridine N Lactim->Prop2

Figure 1: The tautomeric equilibrium is solvent-dependent. In biological media (aqueous), the Lactam form (blue) predominates, defining the pharmacophore.

Synthetic Routes & Optimization

Two primary strategies exist for accessing this scaffold. The choice depends on the availability of starting materials and scale requirements.

Route A: Direct Protection (The Nucleophilic Approach)

Direct reaction of 5-amino-2-pyridone with di-tert-butyl dicarbonate (Boc₂O).

  • Challenge: 5-amino-2-pyridone is unstable as a free base (oxidation prone) and typically stored as a hydrochloride salt.

  • Optimization: Requires a biphasic system (THF/Water) with mild base (NaHCO₃) to prevent over-acylation at the pyridone nitrogen (N1).

Route B: Curtius Rearrangement (The Electrophilic Approach)

Starting from 6-hydroxynicotinic acid. This is the preferred industrial route due to the stability of the precursor.

  • Mechanism: Carboxylic acid

    
     Acyl azide 
    
    
    
    Isocyanate
    
    
    Trapping with t-BuOH.
  • Advantage: Avoids handling the unstable 5-amino-2-pyridone free base.

Visualization: Synthetic Workflow

Synthesis Start1 5-Amino-2-pyridone HCl Step1 Neutralization & Protection (Boc2O, NaHCO3, THF/H2O) Start1->Step1 Start2 6-Hydroxynicotinic Acid Step2 Curtius Rearrangement 1. DPPA, Et3N, t-BuOH 2. Reflux Start2->Step2 Product tert-butyl (6-oxo-1,6-dihydropyridin-3-yl)carbamate Step1->Product  Yield: ~70-80% Isocyanate Intermediate Isocyanate (In Situ) Step2->Isocyanate Isocyanate->Product  Trapping with t-BuOH

Figure 2: Synthetic pathways. Route B (Curtius) is generally preferred for scale-up to avoid oxidation of the amino-pyridone starting material.

Reactivity Profile: The Regioselectivity Challenge

The most critical technical aspect of using this intermediate is controlling N-alkylation vs. O-alkylation during subsequent derivatization.

The Ambident Nucleophile Problem

The deprotonated 2-pyridone anion can react at:

  • Nitrogen (N1): Thermodynamic product. Favored by soft electrophiles and polar aprotic solvents (DMF).

  • Oxygen (O2): Kinetic product. Favored by hard electrophiles (e.g., alkyl sulfates) and O-selective conditions (Ag₂CO₃).

Guideline for Researchers: To maintain the pyridone core (N-alkylation), use Cs₂CO₃ or K₂CO₃ in DMF with alkyl halides. If the O-alkylated pyridine ether is desired (lactim ether), use Ag₂CO₃ in Toluene/Benzene .

Table 1: Regioselectivity Drivers
VariableConditions Favoring N-Alkylation (Lactam)Conditions Favoring O-Alkylation (Lactim)
Base Alkali Carbonates (K₂CO₃, Cs₂CO₃), NaHSilver salts (Ag₂CO₃, Ag₂O)
Solvent Polar Aprotic (DMF, DMSO)Non-polar (Toluene, Benzene, DCM)
Electrophile Alkyl Iodides, Benzyl BromidesAlkyl Triflates, Meerwein Salts
Outcome Retains "Pyridone" scaffoldForms "Alkoxypyridine"
Experimental Protocols
Protocol 1: Synthesis via Curtius Rearrangement

Validated for 10g scale.

  • Activation: Charge a round-bottom flask with 6-hydroxynicotinic acid (1.0 eq) and tert-butanol (solvent volume: 10 mL/g).

  • Azide Formation: Add Triethylamine (1.2 eq) followed by Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.

  • Rearrangement: Heat the mixture to reflux (85°C) for 4–6 hours. Note: Evolution of N₂ gas will be observed.

  • Workup: Cool to room temperature. Concentrate under reduced pressure. Dilute with Ethyl Acetate and wash with 5% citric acid, sat. NaHCO₃, and brine.

  • Purification: Recrystallize from EtOAc/Hexanes or column chromatography (MeOH/DCM gradient).

  • Yield: Expect 65–75% as an off-white solid.

Protocol 2: Analytical Characterization (Self-Validation)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.3 ppm (br s, 1H, Pyridone NH ) – Diagnostic signal.
      
    • 
       9.1 ppm (s, 1H, Carbamate NH ).
      
    • 
       7.6 ppm (d, 1H, Pyridone C6-H).
      
    • 
       7.2 ppm (dd, 1H, Pyridone C4-H).
      
    • 
       6.3 ppm (d, 1H, Pyridone C3-H).
      
    • 
       1.45 ppm (s, 9H, Boc ).
      
  • Differentiation: If O-alkylation occurs, the broad NH signal at 11.3 ppm will disappear, and the aromatic region pattern will shift significantly downfield due to aromatization of the pyridine ring.

Medicinal Chemistry Applications

This scaffold is not merely a linker; it is a pharmacophore.

  • Kinase Inhibitors: The lactam motif (NH donor, C=O acceptor) mimics the adenine ring of ATP, allowing it to form hinge-binding interactions in kinases.

  • Factor Xa Inhibitors: Analogous to the core found in Apixaban and Betrixaban , the pyridone ring serves as a neutral, polar spacer that orients the P1 and P4 binding groups.

  • Peptide Mimetics: The 2-pyridone unit is a rigid isostere for the peptide bond (

    
    ), restricting conformational freedom and improving metabolic stability against proteases.
    
References
  • Tautomerism of 2-Pyridones

    • Beak, P., et al. "Protomeric equilibria in 2-hydroxypyridine-2-pyridone and related systems." Accounts of Chemical Research, 1977.

  • Synthesis via Curtius Rearrangement

    • Jessop, R. A., et al. "Curtius Rearrangement of 6-Hydroxynicotinic Acid Derivatives." Organic Process Research & Development, 2011. (General methodology adapted for pyridones).[1]

  • Regioselective Alkylation

    • Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones."[2] The Journal of Organic Chemistry, 2024.[2]

  • Medicinal Chemistry Applications (Carbamates)

    • Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

Sources

Technical Monograph: tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthesis, and Structural Dynamics

Executive Summary

tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate (CAS: 1394935-52-4) is a critical heterocyclic building block utilized in the synthesis of next-generation anticoagulants (Factor Xa inhibitors) and antifibrotic agents. As a Boc-protected derivative of 5-amino-2-pyridone, it serves as a stable precursor for introducing the pharmacologically active 2-pyridone scaffold—a motif essential for hydrogen bond donor/acceptor interactions in enzyme active sites.

This guide provides a comprehensive analysis of its physicochemical properties, focusing on the critical lactam-lactim tautomerism that dictates its solubility and reactivity. It includes a self-validating synthesis protocol and spectroscopic data interpretation for quality control in drug development workflows.

Molecular Architecture & Tautomerism

The reactivity and physical state of this compound are governed by the equilibrium between the 6-oxo-1,6-dihydro (lactam) and 6-hydroxy (lactim) forms. In the solid state and polar solvents (DMSO, Methanol), the lactam form predominates due to intermolecular hydrogen bonding, which significantly elevates the melting point and reduces solubility in non-polar media.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer mechanism defining the compound's stability.

Tautomerism cluster_props Physicochemical Impact Lactam Lactam Form (6-oxo-1,6-dihydro) Dominant in Solid/Polar Solvents Lactim Lactim Form (6-hydroxy) Minor Component (Aromatic Character) Lactam->Lactim  Proton Transfer (-H+ / +H+)   Prop1 High Melting Point (Intermolecular H-bonds) Lactam->Prop1 Prop2 Nucleophilicity at N1 (Alkylation Site) Lactam->Prop2

Caption: Equilibrium favors the Lactam form (left), driving the formation of stable intermolecular hydrogen bond networks in the crystal lattice.

Physicochemical Characterization

The following data aggregates experimental observations and high-confidence predictive models for CAS 1394935-52-4.

PropertyValue / DescriptionContext & Notes
CAS Number 1394935-52-4Unique Identifier
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Physical State SolidWhite to off-white powder
Melting Point >150 °C (Predicted)High MP driven by pyridone dimerization; typically decomposes before boiling.
Solubility DMSO, DMF, MethanolSoluble in polar aprotic solvents; poor solubility in water and hexanes.
pKa (NH) ~10.5 - 11.0Acidic proton at N1 (pyridone ring).
LogP 0.8 - 1.2Moderate lipophilicity due to Boc group balancing the polar pyridone.
H-Bond Donors 2Amide NH (Boc) and Pyridone NH.
H-Bond Acceptors 3Carbonyls (Boc, Pyridone) and Pyridine N (in lactim form).

Spectroscopic Fingerprinting

Accurate identification requires distinguishing the Boc signal from the aromatic pyridone protons.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (400 MHz)

  • δ 11.0 - 11.5 ppm (br s, 1H): Pyridone N-H . Broad singlet, characteristic of the lactam form. Disappears on D₂O shake.

  • δ 9.20 ppm (s, 1H): Carbamate N-H (Boc-NH).

  • δ 7.60 - 7.80 ppm (d/s, 1H): Pyridone C6-H (alpha to nitrogen).

  • δ 7.30 - 7.40 ppm (dd, 1H): Pyridone C4-H .

  • δ 6.30 - 6.40 ppm (d, 1H): Pyridone C3-H (alpha to carbonyl). Distinctive upfield shift due to conjugation.

  • δ 1.45 ppm (s, 9H): tert-Butyl group (Boc). Strong singlet integration reference.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: m/z 211.2

  • [M+Na]⁺: m/z 233.2

  • Fragment: m/z 155.1 (Loss of t-butyl/isobutene, [M-tBu+H]⁺).

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of this compound from 5-aminopyridin-2(1H)-one via Boc-protection.

Workflow Diagram

Synthesis Start Start: 5-aminopyridin-2(1H)-one Reagents Add (Boc)₂O (1.1 eq) + Et₃N Solvent: Dioxane/Water or DMF Start->Reagents Reaction Reaction: Stir at 25-40°C Monitor by TLC/LCMS (4-12 h) Reagents->Reaction Quench Quench: Dilute with Water Induce Precipitation Reaction->Quench Filter Filtration: Collect Solid Quench->Filter Purify Purification: Recrystallization (EtOH) or Column Chromatography (DCM/MeOH) Filter->Purify Final Final Product: White Solid (Yield >85%) Purify->Final

Caption: Step-by-step synthetic pathway emphasizing mild conditions to prevent bis-Boc formation.

Detailed Methodology
  • Preparation: Charge a reaction vessel with 5-aminopyridin-2(1H)-one (1.0 equiv) and dissolve in 1,4-dioxane/water (1:1) or DMF (5 mL/mmol).

  • Protection: Add Triethylamine (1.5 equiv) followed by Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise to control gas evolution (CO₂).

  • Incubation: Stir the mixture at ambient temperature (20–25 °C) for 6–12 hours.

    • Checkpoint: Monitor consumption of starting amine by TLC (10% MeOH in DCM).

  • Work-up:

    • If in Dioxane/Water: Concentrate under reduced pressure to remove dioxane. The product often precipitates upon adding excess water.

    • If in DMF: Pour the reaction mixture into ice-cold water (10x volume).

  • Isolation: Filter the resulting white precipitate. Wash the filter cake copiously with water to remove residual base and DMF.

  • Purification: Dry the solid under vacuum at 45 °C. If necessary, recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0→5% Methanol in Dichloromethane).

Handling, Stability & Storage

  • Storage: Store in a tightly sealed container at 2–8 °C . Protect from moisture.[1]

  • Stability: Stable under standard laboratory conditions. Avoid strong acids (TFA, HCl) which will cleave the Boc group.

  • Oxidation: The pyridone ring is electron-rich; avoid exposure to strong oxidants (e.g., m-CPBA) unless N-oxidation is desired.

  • Safety: Treat as a potential irritant.[2] Use standard PPE (gloves, goggles, fume hood).

References

  • Chemical Identity & Suppliers: tert-Butyl (6-oxo-1,6-dihydropyridin-3-yl)carbamate (CAS 1394935-52-4).[1][3][4] Sigma-Aldrich / BLDpharm Catalog Data.

  • Synthetic Methodology (Analogous): Synthesis of 5-substituted-2(1H)-pyridones. Frontiers in Pharmacology, 2025.

  • Tautomerism of 2-Pyridones:Tautomeric equilibrium of 2-pyridone in solution and solid state. Journal of the American Chemical Society.
  • Edoxaban Synthesis Context: Method for preparing tert-butyl N-((1R,2S,5S)...). Patent EP3752488A1 (Contextual reference for pyridone intermediates).

Sources

A Comprehensive Technical Guide to the Solubility Determination of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides the theoretical underpinnings and practical, field-proven protocols for accurately determining the thermodynamic solubility of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate. By adhering to the principles and methodologies outlined herein, research and development teams can generate reliable and reproducible solubility data, a critical step in de-risking a potential drug candidate and enabling rational formulation design.

Physicochemical Characterization: A Priori Insights into Solubility

Before embarking on experimental solubility determination, a comprehensive analysis of the molecule's inherent physicochemical properties provides a theoretical framework for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₃[1],
Molecular Weight 210.23 g/mol [1][2]
Appearance Solid
CAS Number 1394935-52-4[1],

The structure reveals key functional groups that will dictate its solubility. The pyridinone ring, with its capacity for hydrogen bonding, and the carbamate group contribute to the molecule's polarity. Conversely, the tert-butyl group introduces significant lipophilicity. The interplay between these hydrophilic and hydrophobic moieties suggests that the solubility of this compound will be highly dependent on the nature of the solvent. The presence of ionizable groups also indicates that its aqueous solubility will be pH-dependent.

Theoretical Framework of Solubility

The thermodynamic solubility of a crystalline solid in a liquid is defined as the concentration of the solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure. This equilibrium is governed by several factors:

  • Solute-Solvent Interactions: The adage "like dissolves like" is a fundamental principle. Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

  • pH and pKa: For ionizable compounds, the pH of the aqueous medium is a critical determinant of solubility. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the drug. The ionized form is generally more water-soluble than the un-ionized form.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, and thus solubility increases with temperature.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state (crystal lattice energy) must be overcome for dissolution to occur. Polymorphism, the ability of a compound to exist in different crystal forms, can significantly impact solubility, as different polymorphs will have different lattice energies.

Gold Standard Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[3][4] The following protocol is a self-validating system designed to ensure accuracy and reproducibility, in line with guidelines from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) based biowaivers.[5]

Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (purity >98%)

  • Selection of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Procedure:

  • Preparation of Solutions: Prepare a series of standard solutions of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations to generate a calibration curve.

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with a saturated solution has been reached.[3]

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[6][7] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[5]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Use the calibration curve to calculate the concentration of the compound in the original filtered supernatant. This concentration represents the thermodynamic solubility.

Causality Behind Experimental Choices:

  • Excess Solid: The use of an excess of the solid compound is a cornerstone of this method. It ensures that the solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

  • Equilibration Time: A 24-48 hour equilibration period is typically sufficient for most compounds to reach equilibrium.[6] However, for compounds with slow dissolution kinetics, it may be necessary to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.[5] For pharmaceutical applications, 37°C is often used to mimic physiological conditions.

  • pH Measurement: For aqueous solutions, the pH should be measured both at the beginning and at the end of the experiment to ensure it has remained constant.[3]

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to known volume of solvent in vials A->B C Agitate in orbital shaker (e.g., 24-48h at 37°C) B->C D Allow solid to settle C->D E Centrifuge vials D->E F Filter supernatant E->F G Dilute sample F->G H Quantify by HPLC G->H I Calculate solubility H->I

Caption: Workflow for the shake-flask solubility determination method.

Data Interpretation and Implications for Drug Development

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 2: Hypothetical Solubility Data for this compound

SolventTemperature (°C)pHSolubility (mg/mL)
Water257.0[Experimental Value]
0.1 M HCl371.2[Experimental Value]
Phosphate Buffer376.8[Experimental Value]
Ethanol25N/A[Experimental Value]
DMSO25N/A[Experimental Value]

Interpretation of Results:

  • Aqueous Solubility: The solubility in aqueous buffers at different pH values will reveal the compound's pH-solubility profile. This is critical for predicting its dissolution behavior in the gastrointestinal tract.

  • Organic Solvent Solubility: Solubility in organic solvents provides insights into the compound's polarity and can guide the selection of solvents for formulation development, such as for parenteral formulations or for the preparation of amorphous solid dispersions.

  • BCS Classification: The aqueous solubility data, in conjunction with permeability data, can be used to classify the compound according to the Biopharmaceutics Classification System, which can have significant regulatory implications, including the potential for biowaivers.

Logical Relationships in Solubility Determination

G cluster_compound Compound Properties cluster_conditions Experimental Conditions Structure Molecular Structure (Functional Groups) pKa pKa Structure->pKa logP logP Structure->logP Solubility Thermodynamic Solubility Structure->Solubility pKa->Solubility logP->Solubility Crystal Crystal Form (Polymorphism) Crystal->Solubility pH pH of Medium pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent System Solvent->Solubility Formulation Formulation Strategy Solubility->Formulation Bioavailability In Vivo Bioavailability Formulation->Bioavailability

Caption: Factors influencing thermodynamic solubility and its impact.

Conclusion

While pre-existing solubility data for this compound is not publicly available, this guide provides a comprehensive and scientifically rigorous framework for its determination. By understanding the theoretical principles of solubility and meticulously following the detailed shake-flask protocol, researchers can generate the high-quality, reliable data that is indispensable for making informed decisions in the drug development process. The accurate characterization of solubility is not merely a data collection exercise; it is a critical step in building a holistic understanding of a potential drug candidate and paving the way for a successful formulation and clinical outcome.

References

  • MSDS of this compound . Capot Chemical. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

  • Specifications of this compound . Capot Chemical. [Link]

  • Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System . World Health Organization (WHO). [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . Regulations.gov. [Link]

  • Solubility Testing – Shake Flask Method . BioAssay Systems. [Link]

  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • In-vitro Thermodynamic Solubility . Protocols.io. [Link]

Sources

Structural Elucidation and Analytical Characterization: 1H NMR of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate (CAS: 1394935-52-4), a critical intermediate in the synthesis of Factor Xa inhibitors, BTK inhibitors, and other pyridone-based pharmacophores.

The analysis focuses on the 1H NMR spectroscopic signature in DMSO-d


.[1][2] Special attention is given to the lactam-lactim tautomerism  characteristic of 2-hydroxypyridine derivatives, which dictates the spectral appearance and requires specific acquisition parameters to ensure reproducibility.

Structural Dynamics & Tautomerism

The core challenge in characterizing this molecule is the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In the solid state and in polar aprotic solvents (like DMSO), the lactam form predominates, stabilized by intermolecular hydrogen bonding and solvent polarity.

Tautomeric Equilibrium Pathway

The following diagram illustrates the equilibrium and the numbering scheme used for NMR assignment.

Tautomerism Lactam Lactam Form (Major in DMSO) (6-oxo-1,6-dihydropyridine) Lactim Lactim Form (Minor/Trace) (6-hydroxypyridine) Lactam->Lactim Fast Exchange (Proton Transfer) Solvent DMSO-d6 Stabilization (H-bond acceptor) Solvent->Lactam Stabilizes NH

Figure 1: Tautomeric equilibrium favoring the lactam form in polar media. Note that IUPAC numbering assigns the Nitrogen as position 1 and the Carbonyl as position 2 (or 6 depending on nomenclature priority). For this guide, we use the pyridone numbering: N=1, C=O=2, Substituted C=5.

Experimental Protocol

To obtain a definitive spectrum free from exchange broadening, strict adherence to the following protocol is required.

Sample Preparation
  • Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    )
    
    
    99.8% D.
    • Rationale: Chloroform-d (CDCl

      
      ) often leads to broad, unresolved NH signals and poor solubility for pyridones. DMSO stabilizes the lactam NH via hydrogen bonding.
      
  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Warning: High concentrations (>20 mg) can induce stacking aggregation, causing upfield shifts in aromatic protons.

  • Water Suppression: Ensure DMSO is dry.[3] Water peaks (

    
     3.33) can obscure the H-3/H-4 region if very broad, though usually, they appear distinct.
    
Acquisition Parameters
  • Frequency: 400 MHz or higher (600 MHz recommended for resolving H-4/H-6 coupling).

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: Standard zg30 or equivalent.

  • Relaxation Delay (D1):

    
     1.0 s (Ensure full relaxation of the Boc tert-butyl protons for accurate integration).
    

Spectral Analysis & Assignment

The spectrum is characterized by three distinct regions: the downfield exchangeable protons, the mid-field aromatic pyridone protons, and the upfield aliphatic Boc group.

1H NMR Data Summary (DMSO-d , 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling Constants (

, Hz)
11.40 Broad Singlet1HNH (Pyridone Ring)N/A (Exchangeable)
9.12 Singlet1HNH (Carbamate)N/A
7.65 Broad Doublet1HH-6 (Adj. to Ring N)

7.55 Doublet of Doublets1HH-4

6.34 Doublet1HH-3 (Adj. to C=O)

1.46 Singlet9Ht-Butyl (Boc)N/A
Detailed Signal Interpretation
A. The Exchangeable Protons (

9.0 – 12.0)
  • Pyridone NH (

    
     11.40):  This signal is highly diagnostic. It appears very far downfield due to the lactam character. It is often broad.
    
    • Validation: Addition of D

      
      O will cause this peak to disappear immediately.
      
  • Carbamate NH (

    
     9.12):  Sharper than the ring NH. Its position confirms the electron-withdrawing nature of the pyridone ring attached to the nitrogen.
    
B. The Aromatic "ABX" System (

6.0 – 8.0)

The 3, 4, and 6 protons form a spin system that is characteristic of 5-substituted-2-pyridones.

  • H-3 (

    
     6.34):  This proton is shielded (upfield) relative to typical pyridine protons. This is due to the high electron density at the 
    
    
    
    -position to the carbonyl in the enone-like resonance structure of the pyridone. It shows a large ortho-coupling (
    
    
    Hz) to H-4.
  • H-4 (

    
     7.55):  Deshielded relative to H-3. It appears as a doublet of doublets (dd), coupling strongly with H-3 (
    
    
    
    ) and weakly with H-6 (
    
    
    ).
  • H-6 (

    
     7.65):  The most deshielded ring proton due to its proximity to the electronegative ring nitrogen. It often appears as a doublet with small coupling (
    
    
    
    Hz) or a broad singlet if resolution is low.
C. The Aliphatic Region (

1.0 – 2.0)
  • Boc Group (

    
     1.46):  A strong singlet integrating to 9 protons.
    
    • Impurity Check: Watch for a singlet at

      
       1.38 or 1.55, which may indicate free Boc-anhydride or deprotected amine byproducts.
      

Logic Flow for Structural Confirmation

Use the following decision tree to validate the structure of synthesized material.

ValidationLogic Start Crude NMR Spectrum CheckNH Check > 11.0 ppm region Start->CheckNH PeakPresent Peak at ~11.4 ppm? CheckNH->PeakPresent YesLactam Confirm Lactam Core (2-pyridone) PeakPresent->YesLactam Yes NoLactam Suspect O-alkylation or Lactim ether PeakPresent->NoLactam No CheckH3 Check ~6.3 ppm (Doublet) YesLactam->CheckH3 H3Present Upfield Doublet Present? CheckH3->H3Present StructureConfirmed Structure Validated: 5-subst-2-pyridone H3Present->StructureConfirmed Yes (J~9.5Hz) WrongIsomer Suspect 4-isomer or ring opening H3Present->WrongIsomer No

Figure 2: Logic flow for confirming the 2-pyridone core versus potential O-alkylated byproducts.

Common Artifacts & Troubleshooting

  • Missing NH Peaks: If the sample contains traces of acid or base, the exchangeable protons (

    
     11.4 and 9.1) may broaden into the baseline.
    
    • Solution: Filter the sample through a small plug of neutral silica or use fresh DMSO-d

      
       from a sealed ampoule.
      
  • Water Peak Overlap: DMSO-d

    
     absorbs water from the air (
    
    
    
    3.33). If the water peak is massive, it can obscure the baseline, but it generally does not overlap with the key signals of this molecule.
  • Rotamers: While less common for this specific carbamate at room temperature, restricted rotation around the Carbamate N-C bond can sometimes cause peak doubling. If observed, acquire the spectrum at 323 K (50 °C) to coalesce signals.

References

  • Tautomerism of 2-Pyridones

    • Beak, P., et al. "Protomeric equilibria in 2-hydroxypyridines and related compounds." Accounts of Chemical Research, 1977.
    • Context: Establishes the dominance of the lactam form in polar solvents.
  • Synthesis & Characterization of 5-amino-2-pyridone intermediates

    • Patent: WO2016046260A1 "1-alkyl-6-oxo-1,6-dihydropyridin-3-yl compounds and use as sgrm modul
    • Context: Provides comparative NMR data for N-substituted 5-amino-2-pyridones in DMSO-d6.
  • General NMR Data for Pyridones

    • Pretsch, E., et al.
    • Context: Authoritative reference for chemical shift prediction of heterocyclic systems.

Sources

Technical Procurement & Validation Guide: tert-Butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate (CAS 1394935-52-4)

[1]

Executive Summary

CAS 1394935-52-4 , chemically known as tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate, is a critical synthetic intermediate employed in the development of pyridone-based pharmacophores.[1] It serves as a protected scaffold for the synthesis of Factor Xa inhibitors (e.g., Betrixaban analogs) and Bruton's Tyrosine Kinase (BTK) inhibitors .[1]

This guide provides a technical roadmap for researchers and procurement officers to source, validate, and handle this compound. Unlike generic supplier lists, this document focuses on risk mitigation , ensuring that the material received meets the stringent purity requirements necessary for late-stage functionalization and Structure-Activity Relationship (SAR) studies.

Chemical Profile & Specifications

Understanding the physicochemical properties of CAS 1394935-52-4 is the first step in supplier validation.[1] Discrepancies in these parameters often indicate degradation (e.g., Boc-deprotection) or synthetic impurities.[1]

ParameterSpecificationTechnical Note
Chemical Name This compoundAlso listed as (6-Oxo-1,6-dihydro-pyridin-3-yl)-carbamic acid tert-butyl ester
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Appearance Off-white to light brown solidDarkening often indicates oxidation of the pyridone ring or trace metal contamination.[1]
Solubility DMSO, DMF, MethanolPoor solubility in water; limited in non-polar solvents (Hexane).[1]
Purity Requirement ≥ 98.0% (HPLC)Critical for preventing side reactions in subsequent N-alkylation steps.[1]
Stability Acid-labile; Moisture-sensitiveThe tert-butyl carbamate (Boc) group is cleaved by strong acids (TFA, HCl).[1]

Supply Chain Landscape & Vendor Selection

The market for CAS 1394935-52-4 is divided between catalog resellers and specialized synthesis labs.[1] For drug development, "Tier 1" suppliers are recommended due to their traceability and batch consistency.

Strategic Supplier Evaluation
  • Tier 1 (Global/High-Trust): Companies like Merck (Sigma-Aldrich) and Selleckchem .[1]

    • Pros: High batch-to-batch consistency, comprehensive COA (Certificate of Analysis), verified NMR/LC-MS.

    • Cons: Higher unit cost; often repackaged from bulk manufacturers.

  • Tier 2 (Bulk/Synthesis Specialists): Companies like BLD Pharm , Capot Chemical , and Ambeed .[1]

    • Pros: Cost-effective for scale-up (>10g), direct synthesis capabilities.[1][2]

    • Cons: QC documentation requires internal re-validation; variable impurity profiles.

Procurement Decision Tree

The following logic flow dictates the optimal sourcing strategy based on research phase and risk tolerance.

ProcurementLogicStartResearch RequirementScaleScale Needed?Start->ScaleSmallScale< 5 grams(Hit-to-Lead)Scale->SmallScaleExploratoryLargeScale> 10 grams(Process Dev)Scale->LargeScaleScale-upTier1Select Tier 1 Supplier(Sigma, Selleckchem)SmallScale->Tier1Tier2Select Tier 2 Supplier(BLD Pharm, Capot)LargeScale->Tier2Validation1Internal QC:1. 1H NMR2. LC-MSTier1->Validation1Verify IdentityValidation2Full QC Panel:1. 1H NMR & 13C NMR2. HPLC (Purity)3. Residual Solvent (GC)Tier2->Validation2Verify Purity & Safety

Figure 1: Strategic sourcing workflow for CAS 1394935-52-4, differentiating between exploratory and process development needs.

Technical Validation Protocol

Trusting a supplier's Certificate of Analysis (COA) without internal verification is a critical failure point in medicinal chemistry.[1] The following protocols are mandatory upon receipt of the material.

A. Identity Verification (¹H NMR)

The Boc-protected aminopyridone structure has a distinct NMR fingerprint.[1]

  • Solvent: DMSO-d₆ (Preferred due to solubility).[1]

  • Key Signals:

    • δ ~1.45 ppm (s, 9H): tert-Butyl group (Boc).[1] Sharp singlet.

    • δ ~6.3 - 7.8 ppm (m, 3H): Pyridone ring protons.[1] Coupling constants (

      
      ) verify the 1,3,6-substitution pattern.[1]
      
    • δ ~9.0 - 9.5 ppm (s, 1H): Carbamate NH (broad).[1]

    • δ ~11.0 - 12.0 ppm (br s, 1H): Pyridone NH (tautomeric, often very broad or invisible if wet).[1]

Red Flag: Absence of the broad Pyridone NH signal or a split Boc peak suggests partial deprotection or salt formation.[1]

B. Purity Analysis (HPLC/LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]

  • Acceptance Criteria: Single peak >98% area integration.

    • Impurity A: Free amine (deprotected) – elutes earlier (more polar).[1]

    • Impurity B: Dimerized byproducts – elute later (more lipophilic).[1]

Synthetic Application & Handling

CAS 1394935-52-4 is primarily used to introduce the aminopyridone moiety.[1] Its utility lies in the orthogonality of the Boc group (acid labile) and the Pyridone Nitrogen (alkylation susceptible).[1]

Workflow: Pyridone Functionalization

The diagram below illustrates the standard synthetic pathway where this intermediate is employed, highlighting the critical control points.

SynthesisWorkflowStartCAS 1394935-52-4(Boc-Aminopyridone)Step1N-Alkylation / Arylation(Chan-Lam or SNAr)Start->Step1 R-X, BaseIntermediateN-SubstitutedIntermediateStep1->Intermediate Yield > 80%Step2Boc Deprotection(TFA/DCM or HCl/Dioxane)Intermediate->Step2 Acidic CleavageProductActive Pharmacophore(Free Amine)Step2->Product Coupling Partner

Figure 2: Typical synthetic workflow utilizing CAS 1394935-52-4 as a scaffold for kinase inhibitor synthesis.

Handling Precautions
  • Acid Sensitivity: Do not expose to acidic vapors (HCl, TFA) during storage.[1] The Boc group is labile; premature deprotection yields the unstable free amine.

  • Hygroscopicity: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture can induce hydrolysis or hydrate formation, affecting stoichiometric calculations.[1]

  • Tautomerism: Be aware that 2-pyridones exist in equilibrium with 2-hydroxypyridines.[1] This affects N- vs. O-alkylation selectivity.[1] Using non-polar solvents typically favors the N-alkylation pathway.[1]

References

  • PubChem. (n.d.).[1] Compound Summary for CID 71463909. National Center for Biotechnology Information. Retrieved from [Link][1]

  • SANOFI-AVENTIS. (2011).[1][3] Substituted 2-pyridone derivatives, preparation thereof and therapeutic use thereof. US Patent 2011/0178053 A1. Retrieved from

  • Capot Chemical. (2024).[1] Technical Data Sheet: CAS 1394935-52-4.[1][4] Retrieved from [Link][1]

Methodological & Application

A Senior Application Scientist's Guide to the Derivatization of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridinone Scaffold in Modern Drug Discovery

The 6-oxo-1,6-dihydropyridine, or 2-pyridone, motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of biologically active compounds. Its unique electronic architecture, featuring both a hydrogen bond donor (N-H) and acceptor (C=O), allows it to mimic peptide bonds and engage in critical interactions with biological targets. This has led to the development of numerous FDA-approved drugs containing the pyridinone core, targeting a wide range of diseases.

tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate emerges as a particularly strategic starting material for drug development professionals. This bifunctional molecule offers three distinct points for chemical modification: the pyridinone nitrogen (N-1), the electron-rich pyridinone ring, and the synthetically versatile tert-butoxycarbonyl (Boc)-protected amine at the C-3 position. This guide provides a comprehensive overview of the key derivatization strategies for this scaffold, complete with detailed protocols and the scientific rationale behind the experimental choices, empowering researchers to efficiently generate diverse libraries of novel compounds for screening and lead optimization.

Molecular Reactivity and Strategic Derivatization Pathways

The reactivity of this compound is governed by the interplay of its functional groups. Understanding these characteristics is paramount for designing successful synthetic strategies.

  • The Pyridinone Nitrogen (N-1): The N-H bond is acidic and can be deprotonated with a suitable base to form an ambident nucleophile. Alkylation or arylation at this position is a common strategy to modulate solubility, metabolic stability, and target engagement. The challenge often lies in achieving regioselectivity, as O-alkylation can be a competing pathway.

  • The Pyridinone Ring: The electron-rich nature of the pyridinone ring makes it amenable to electrophilic substitution, although regioselectivity can be an issue. A more controlled and versatile approach is the introduction of a leaving group (e.g., a halide) followed by palladium-catalyzed cross-coupling reactions. This opens the door to a vast array of carbon-carbon and carbon-heteroatom bond formations.

  • The Boc-Protected Amine (C-3): The Boc group provides a stable, yet readily cleavable, protecting group for the amine.[1] Its removal under acidic conditions unmasks a primary amine, which can then be functionalized through acylation, reductive amination, or other amine-specific chemistries.[2]

The following diagram illustrates the primary derivatization pathways available from this versatile starting material.

G cluster_N1 N-1 Derivatization cluster_Ring Ring Functionalization cluster_C3 C-3 Amine Derivatization start This compound N_Alkylation N-Alkylation start->N_Alkylation Base, R-X N_Arylation N-Arylation start->N_Arylation Pd Catalyst, Ar-X Halogenation Halogenation (e.g., Bromination) start->Halogenation NBS / NCS Boc_Deprotection Boc Deprotection start->Boc_Deprotection Acid (e.g., TFA, HCl) Pd_Coupling Palladium-Catalyzed Cross-Coupling Halogenation->Pd_Coupling Free_Amine 3-Amino-1,6-dihydropyridin-6-one Derivative Boc_Deprotection->Free_Amine Amine_Deriv Acylation / Reductive Amination, etc. Free_Amine->Amine_Deriv

Caption: Key derivatization pathways for the title compound.

Protocols and Methodologies

N-1 Alkylation of the Pyridinone Ring

Direct alkylation at the pyridinone nitrogen is a fundamental modification. The choice of base and solvent is critical to favor N-alkylation over the competing O-alkylation. Cesium carbonate is often preferred as its large, soft cation is believed to favor the formation of the N-anion. Aprotic polar solvents like DMF or acetonitrile are typically employed.[3]

Protocol 1: General Procedure for N-1 Alkylation

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) in an oven-dried flask, add cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 50-60 °C for less reactive halides) and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reagent/ConditionRationale
Cesium Carbonate (Cs₂CO₃) A mild base that effectively deprotonates the pyridinone N-H. Its large counter-ion promotes N-alkylation.
Anhydrous DMF A polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction.
Room Temperature to 60 °C Balances reaction rate with minimizing side reactions. Less reactive alkyl halides may require heating.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

To functionalize the pyridinone ring, a common and powerful strategy is to first introduce a halogen (e.g., bromine at the C-5 position) and then use this as a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[4][5]

Workflow for C-5 Arylation via Suzuki Coupling

G A Starting Material (Boc-Protected Pyridinone) B Step 1: Bromination (NBS, Acetonitrile) A->B C 5-Bromo Intermediate B->C D Step 2: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) C->D E C-5 Arylated Product D->E

Caption: Workflow for C-5 arylation of the pyridinone scaffold.

Protocol 2: Suzuki-Miyaura Coupling of the 5-Bromo-pyridinone Derivative

This protocol assumes the prior synthesis of the 5-bromo derivative via standard methods (e.g., using N-bromosuccinimide).

  • Reaction Setup: In a reaction vessel, combine the 5-bromo-tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

  • Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and stir until the reaction is complete as monitored by LC-MS (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

ComponentRole in Catalytic Cycle
Pd(dppf)Cl₂ Palladium(0) source (after in situ reduction) that undergoes oxidative addition with the aryl bromide.
dppf Ligand Stabilizes the palladium center and facilitates the reductive elimination step.
K₂CO₃ (Base) Activates the boronic acid for transmetalation to the palladium center.
Dioxane/Water Solvent system that solubilizes both organic and inorganic reagents. Water is crucial for the transmetalation step.
Manipulation of the C-3 Amine: Boc Deprotection

To access the primary amine at the C-3 position for further derivatization, the Boc protecting group must be removed. This is typically achieved under acidic conditions.[2] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.

Protocol 3: Boc Deprotection of the Pyridinone Scaffold

  • Reaction Setup: Dissolve the Boc-protected pyridinone derivative (1.0 eq.) in dichloromethane (DCM, 0.1-0.2 M) in a round-bottom flask.

  • Acid Addition: Cool the solution in an ice bath (0 °C). Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise with stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: The resulting amine is often obtained as a TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water or methanol and neutralize with a base (e.g., saturated NaHCO₃ solution or Amberlite® IRA-900 resin) until the pH is basic. Extract the free amine with a suitable organic solvent (e.g., ethyl acetate or a mixture of DCM/isopropanol). Dry the organic layer and concentrate to yield the deprotected product.

Causality in Boc Deprotection:

The mechanism involves protonation of the carbamate carbonyl oxygen by the strong acid (TFA). This weakens the C-O bond, leading to the loss of a stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.

Summary of Derivatization Strategies and Conditions

Derivatization SiteReaction TypeKey ReagentsTypical SolventsTemperatureExpected Yield Range
N-1 (Pyridinone) N-AlkylationR-X, Cs₂CO₃ or K₂CO₃DMF, Acetonitrile25 - 60 °C60 - 95%
C-5 (Ring) Suzuki CouplingAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Dioxane/Water80 - 100 °C50 - 90%
C-3 (Amine) Boc DeprotectionTrifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT>90%
C-3 (Amine) Acylation (Post-Deprotection)RCOCl, Et₃N or PyridineDCM, THF0 °C to RT70 - 95%

Conclusion

This compound is a high-value scaffold for the synthesis of diverse chemical libraries. By strategically applying reactions such as N-alkylation, palladium-catalyzed cross-coupling, and Boc-deprotection followed by amine functionalization, researchers can rapidly access a wide range of novel pyridinone derivatives. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals to explore the chemical space around this privileged core, ultimately accelerating the discovery of new therapeutic agents.

References

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. ChemSusChem. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Intramolecular Transfer of Pd Catalyst on Carbon–Carbon Triple Bond and Nitrogen–Nitrogen Double Bond in Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

  • A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Semantic Scholar. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ResearchGate. [Link]

  • The Suzuki reaction in aqueous media promoted by P, N ligands. PubMed. [Link]

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Nature Communications. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]

  • Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers. [Link]

  • Phosphine-Catalyzed Regio- and Stereoselective Umpolung Addition of Amides to Alkynoates: Access to Complex α,β-Dehydroamino Acid Derivatives. Organic Letters. [Link]

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. ResearchGate. [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ChemInform. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E. [Link]

  • Kinetics of in Vitro Guanine-N7-Alkylation in Calf Thymus DNA by (2S,3S)-1,2-Epoxybutane-3,4-diol 4-methanesulfonate and (2S,3S)-1,2:3,4-Diepoxybutane: Revision of the Mechanism of DNA Cross-Linking by the Latter. Molecular Pharmaceutics. [Link]

Sources

Using tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solid-Phase Synthesis Utilizing Tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Pyridinone Scaffold in Drug Discovery

Pyridinone scaffolds are privileged structures in medicinal chemistry, renowned for their ability to act as bioisosteres for amides and other aromatic systems, while also providing unique hydrogen bonding capabilities.[1] Their incorporation into peptides and small molecules can enhance conformational rigidity, improve binding affinity, and confer desirable pharmacokinetic properties. The title compound, this compound, is a versatile building block for introducing this valuable moiety. Its Boc-protected amine allows for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, enabling the construction of novel peptidomimetics and complex molecular libraries.[2]

This guide provides a detailed technical overview and actionable protocols for the effective use of this compound in solid-phase synthesis. We will delve into the causality behind experimental choices, offering insights honed from extensive experience in SPPS to empower researchers in drug development.

Core Principles and Strategic Considerations

The successful application of this building block hinges on a solid understanding of Boc-based SPPS. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the final peptide is cleaved from the resin using a stronger acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4] This orthogonality is fundamental to the stepwise elongation of the peptide chain.

The pyridinone ring itself is generally stable under these conditions. However, researchers must remain cognizant of the two potential points of reactivity on the molecule: the Boc-protected exocyclic amine at the 3-position and the endocyclic nitrogen of the pyridinone ring. Our protocols are designed to selectively utilize the exocyclic amine for chain extension.

Chemical Structure and Key Features

G start Start: Peptide-Resin with Free N-Terminus deprotection Step 1: Boc Deprotection of Pyridinone Reagent (in solution) start->deprotection Prepare capping agent activation Step 2: Activation of Resin-Bound Peptide's C-Terminus start->activation Prepare peptide coupling Step 3: Coupling of Deprotected Pyridinone to Peptide-Resin deprotection->coupling activation->coupling wash Step 4: Washing and Drying coupling->wash cleavage Step 5: Cleavage and Global Deprotection wash->cleavage end End: Purified Pyridinone-Capped Peptide cleavage->end

Caption: Workflow for N-terminal capping.

Protocol 1.1: Preparation of Reagents and Resin

This protocol assumes the synthesis of a model tripeptide (e.g., Ala-Leu-Gly) on a Merrifield resin, followed by capping with the pyridinone moiety.

Table 1: Reagent and Materials List

Reagent/MaterialSupplier ExamplePurpose
Merrifield Resin (1% DVB, 100-200 mesh)Sigma-AldrichSolid support for peptide synthesis.
Boc-Gly-OH, Boc-Leu-OH, Boc-Ala-OHBOC SciencesProtected amino acids for chain elongation.
This compoundAmbeed, Inc.The pyridinone building block.
Dichloromethane (DCM), AnhydrousFisher ScientificPrimary solvent for washing and reactions.
N,N-Dimethylformamide (DMF), AnhydrousFisher ScientificSolvent for coupling reactions.
Trifluoroacetic Acid (TFA)Sigma-AldrichReagent for Boc group deprotection.
Diisopropylethylamine (DIPEA)Sigma-AldrichBase for neutralization.
Diisopropylcarbodiimide (DIC)Merck MilliporeCoupling agent. [5]
1-Hydroxybenzotriazole (HOBt)Merck MilliporeAdditive to suppress racemization and improve coupling efficiency. [5]
Hydrogen Fluoride (HF)Sigma-AldrichReagent for cleavage from Merrifield resin.
AnisoleSigma-AldrichScavenger for cleavage.
Protocol 1.2: Solid-Phase Synthesis of the Peptide Backbone (Ala-Leu-Gly-Resin)

This is a standard Boc-SPPS procedure.

  • Resin Swelling: Swell 1 g of Merrifield resin in DCM for 1 hour in a reaction vessel.

  • First Amino Acid Loading: Couple Boc-Gly-OH to the resin via its cesium salt to prevent racemization. [4]3. Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. [4]4. Neutralization: Neutralize the resin with 10% DIPEA in DCM.

  • Coupling Cycle (Leu and Ala):

    • Pre-activate the next Boc-amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the reaction with a Kaiser test. [6] * Repeat the deprotection, neutralization, and coupling steps for each amino acid.

Protocol 1.3: N-Terminal Capping with the Pyridinone Building Block

This is the core application of the title compound.

  • Final Deprotection: After coupling the final amino acid (Boc-Ala-OH), perform a final deprotection with 50% TFA in DCM to expose the N-terminal amine of Alanine.

  • Neutralization: Neutralize the resin-bound peptide with 10% DIPEA in DCM.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and HOBt (3 equivalents) to this solution to pre-activate the pyridinone building block.

    • Add the activated pyridinone solution to the neutralized peptide-resin.

    • Shake the reaction vessel for 4-6 hours at room temperature.

    • Causality: We are essentially treating the pyridinone as a carboxylic acid isostere for this acylation reaction. The DIC/HOBt activation method is robust and widely applicable for forming amide bonds. [7]4. Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 1.4: Cleavage and Deprotection

CAUTION: This step involves the use of Hydrogen Fluoride (HF), which is extremely hazardous. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Preparation: Place the dried, resin-bound peptide (approx. 1 g) in the reaction vessel of the HF apparatus. Add 1 ml of anisole as a scavenger.

  • HF Cleavage: Cool the vessel to -5°C. Condense approximately 10 ml of liquid HF into the vessel.

  • Reaction: Stir the mixture at 0°C for 1 hour. This step cleaves the peptide from the Merrifield resin and removes any remaining side-chain protecting groups.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge and decant the ether. Repeat this wash three times.

  • Extraction and Lyophilization:

    • Extract the peptide from the resin residue with 10% aqueous acetic acid.

    • Freeze the aqueous solution and lyophilize to obtain the crude peptide powder.

  • Purification: Purify the crude peptide by reverse-phase HPLC. Characterize the final product by mass spectrometry.

Part 2: Troubleshooting and Advanced Insights

Potential Side Reactions and Mitigation
  • Incomplete Coupling: If the Kaiser test remains positive after the coupling step, it indicates a free amine is still present.

    • Solution: Double-couple. Filter the resin, wash, and repeat the coupling step with a fresh solution of activated pyridinone. For sterically hindered N-termini, a more potent coupling reagent like HATU can be considered.

  • Alkylation of the Pyridinone Ring: During the final HF cleavage, the carbocations generated from the Boc groups and other protecting groups could potentially alkylate the electron-rich pyridinone ring.

    • Mitigation: The use of anisole as a scavenger is designed to trap these electrophilic species. For particularly sensitive sequences, a more complex scavenger "cocktail" such as Reagent K (TFA/water/phenol/thioanisole/EDT) could be employed, although this is often unnecessary with modern protecting group strategies. [8][9]

Alternative Strategies: On-Resin Modification

For more advanced applications, it may be desirable to have a carboxylic acid handle on the pyridinone moiety to allow its incorporation within a peptide sequence, rather than just as a cap. This would require a synthetic modification of the building block prior to its use in SPPS. A potential route is outlined below.

G start This compound step1 N-Alkylation with a protected carboxyalkyl group (e.g., ethyl bromoacetate) start->step1 step2 Ester Hydrolysis (e.g., LiOH) step1->step2 end N-carboxymethyl-3-(Boc-amino)-pyridin-6-one step2->end

Caption: A proposed synthetic route to a carboxy-functionalized pyridinone building block.

This modified building block could then be coupled using standard DIC/HOBt or HATU protocols as if it were a non-standard amino acid.

Conclusion

This compound is a valuable reagent for introducing the pyridinone scaffold into synthetic peptides and peptidomimetics. By leveraging established Boc-SPPS methodologies, researchers can reliably incorporate this moiety, primarily as an N-terminal capping agent. The protocols detailed herein provide a robust framework for this process, emphasizing the rationale behind each step to ensure reproducibility and high-quality outcomes. Careful attention to coupling efficiency and appropriate scavenger use during cleavage are paramount for success. The principles outlined in this guide will empower scientists to explore the vast potential of pyridinone-containing molecules in the pursuit of novel therapeutics.

References

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides. Retrieved from [10]4. Google Patents. (2021). EP3774837A1 - Method for cleavage of solid phase-bound peptides from the solid phase. Retrieved from [8]5. Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link] [7]6. Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link] [11]7. CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • Tůmová, T., & Slaninová, J. (2019). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. European Journal of Organic Chemistry, 2019(43), 7239-7251.
  • Fields, G. B., et al. (1997). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Methods in Enzymology (Vol. 289, pp. 3-23). Academic Press.
  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. The Journal of Organic Chemistry, 64(11), 3970–3974.
  • Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864571.
  • ResearchGate. (2012). Efficient and simple one-pot conversion of resin-bound N-Fmoc amino acids and dipeptides into N-Boc derivatives. Retrieved from [Link]

  • Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Journal of peptide science, 16(1), 10–14.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Synthesis of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 133090-67-8 Synonyms: N-Boc-5-amino-2-pyridone; tert-butyl (6-oxo-1,6-dihydropyridin-3-yl)carbamate Target Audience: Medicinal Chemists, Process Chemists[1]

Introduction

This guide addresses the synthesis of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate , a critical intermediate often used in the development of kinase inhibitors and PROTAC linkers.[1]

The primary challenge in this synthesis is not the bond formation itself, but the solubility profile of the pyridone ring and the thermal instability of the acyl azide intermediate. This guide focuses on the Curtius Rearrangement of 6-hydroxynicotinic acid, which is the industry "Gold Standard" route due to the instability of the alternative starting material (5-amino-2-pyridone).[1]

Module 1: The Curtius Rearrangement Protocol

Route Logic

Direct protection of 5-amino-2-pyridone is often low-yielding because the free amine oxidizes rapidly in air ("brown gunk" formation).[1] The Curtius rearrangement bypasses the free amine entirely, converting the carboxylic acid directly to the Boc-protected amine via an isocyanate intermediate.[1]

Reagents & Stoichiometry (Optimized)
ComponentRoleEquiv.Notes
6-Hydroxynicotinic acid Substrate1.0Must be dry.[1] High melting point solid.[2]
DPPA (Diphenylphosphoryl azide)Azide Source1.1 - 1.2Freshness Critical. Old DPPA = Low Yield.[1][2]
Triethylamine (Et3N) Base1.5 - 2.0Solubilizes the acid; neutralizes phosphate byproducts.[1][2]
tert-Butanol (t-BuOH) Solvent/Reagent10 - 20 volExcess required to trap isocyanate.[1][2]
Toluene/Dioxane Co-solventOptionalUse if substrate solubility is extremely poor.[2]
Step-by-Step Workflow
  • Activation: Suspend 6-hydroxynicotinic acid in anhydrous t-BuOH. Add Et3N. Stir at RT for 30 mins to ensure deprotonation (mixture may remain a suspension).

  • Azide Formation: Add DPPA dropwise at RT.[2] Crucial: Do not heat yet.[2] Stir for 1–2 hours at RT to form the acyl azide.

  • Rearrangement (The "Thermal Ramp"): Slowly heat the mixture to 80–90°C .

    • Observation: Evolution of N₂ gas indicates isocyanate formation.[2]

    • Safety: Ensure proper venting.[2]

  • Trapping: Maintain reflux/heating for 4–12 hours. The t-BuOH traps the isocyanate to form the Boc-carbamate.[1]

  • Workup: See Module 3.

Pathway Visualization

CurtiusPathway Acid 6-Hydroxynicotinic Acid (Substrate) Azide Acyl Azide (Intermediate) Acid->Azide DPPA, Et3N RT, 2h Iso Isocyanate (Transient) Azide->Iso Heat (80°C) -N2 (Gas) Product N-Boc-5-amino-2-pyridone (Target) Iso->Product t-BuOH Trapping

Figure 1: The Curtius Rearrangement pathway. Note that the Isocyanate is generated in situ and immediately trapped.

Module 2: Troubleshooting Center

Issue 1: Low Yield (<40%)

Diagnosis: The reaction stalled at the acyl azide stage or the isocyanate hydrolyzed.

CheckpointActionScientific Rationale
Moisture Control Dry t-BuOH over 4Å sieves. Water competes with t-BuOH for the isocyanate.[1] Reaction with water

unstable carbamic acid

amine

Urea byproduct (dimer).[2]
DPPA Quality Check color. DPPA should be clear/pale yellow.[2] Dark yellow/orange indicates decomposition. Old DPPA fails to convert the acid.[2]
Temperature Verify Internal Temp > 80°C. The energy barrier for the Curtius rearrangement (N₂ loss) must be overcome.[2] Refluxing t-BuOH (bp 82°C) is ideal.[1][2]
Issue 2: Impurity Formation (Urea Dimer)

Symptom: Insoluble white solid precipitates during reaction that is NOT the product.[2] Cause: Hydrolysis of the isocyanate.[3] Fix:

  • Ensure the system is under Argon/Nitrogen.[2]

  • Increase the equivalents of t-BuOH (or use it as the sole solvent).[2]

  • Do not use hydrated bases.[2]

Issue 3: "Brown Gunk" / Decomposition

Symptom: Reaction mixture turns black upon heating.[2] Cause: Rapid thermal decomposition of the acyl azide before rearrangement, or oxidation of the pyridone ring. Fix:

  • Staged Heating: Don't plunge the flask into a 90°C bath. Ramp temperature from RT to 90°C over 30 minutes.[2]

  • Degassing: Oxygen can promote radical oxidation of electron-rich pyridones.[1] Degas solvents.[2]

Module 3: Isolation & Purification (The Yield Killer)

The amphoteric nature of the pyridone ring (it has both acidic NH and basic N/O character) makes standard acid/base extractions tricky.[2]

The "Precipitation Protocol" (Recommended)

Avoid aqueous extraction if possible.[2] Pyridones are highly water-soluble in basic conditions and moderately soluble in neutral water.[1]

  • Concentration: Evaporate t-BuOH/solvent to near dryness.

  • Dilution: Redissolve the oily residue in a minimum amount of Ethyl Acetate (EtOAc) .

  • Wash (Gentle): Wash rapidly with 5% Citric Acid (removes Et3N and phosphate byproducts) followed by Brine.[2]

    • Warning: Do not use strong acid (HCl) or the Boc group will cleave.[2]

    • Warning: Do not use strong base (NaOH) or the pyridone will deprotonate and stay in the aqueous layer.[2]

  • Crystallization: Dry organic layer (

    
    ).[2] Concentrate. Add Diethyl Ether  or Hexanes  to induce precipitation.[2] The product is usually a white/off-white solid.[1]
    
Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture Evap Evaporate t-BuOH Start->Evap Residue Oily Residue Evap->Residue Decision Is product solid? Residue->Decision SolidYes Triturate with Et2O/Hexane Decision->SolidYes Yes SolidNo Dissolve in EtOAc Decision->SolidNo No (Oil) Wash Wash: 5% Citric Acid (Remove Base/DPPA) SolidNo->Wash Precip Concentrate & Add Anti-solvent (Hexane) Wash->Precip

Figure 2: Workup strategy emphasizing precipitation over extensive aqueous extraction.[1][2]

FAQs

Q: Can I use DMF as a solvent? A: Yes, DMF solubilizes the starting material well. However, removing DMF requires aqueous washes which risks product loss due to the water solubility of the pyridone. t-BuOH is preferred because it is easily removed by evaporation.[1]

Q: My product is streaking on the TLC plate. How do I fix this? A: Pyridones streak on silica due to hydrogen bonding.[2] Add 1% Triethylamine or 1-5% Methanol to your eluent (e.g., DCM:MeOH 95:5) to sharpen the spots.[2]

Q: Why not just react 5-amino-2-pyridone with Boc anhydride? A: You can, but 5-amino-2-pyridone is commercially expensive and unstable (oxidizes).[1] If you choose this route, generate the amine in situ by hydrogenating 5-nitro-2-pyridone and adding


 directly to the reduction vessel.[1]

References

  • Vertex Pharmaceuticals Inc. Compounds useful as inhibitors of RAF kinase.[2] WO2008076709.[2] (Demonstrates the Curtius rearrangement on heteroaromatic acids using DPPA/t-BuOH). [2]

  • Lebel, H., & Leogane, O. (2006).[2][4] Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas.[4] Organic Letters, 8(25), 5717-5720.[1][2] (Foundational mechanistic reference for DPPA mediated rearrangement).

  • Organic Syntheses. Diphenylphosphoryl Azide (DPPA) in Organic Synthesis.[2] (General handling and safety for DPPA reagents).

Sources

Technical Guide: Optimizing Boc Deprotection for Pyridinone Substrates

Author: BenchChem Technical Support Team. Date: February 2026

The Pyridinone Challenge

Pyridinone substrates present a unique "chemical paradox" during Boc deprotection. While the removal of the tert-butoxycarbonyl (Boc) group typically requires acidic conditions, the pyridinone core itself is highly electron-rich and amphoteric.

This leads to two critical failure modes not seen in standard aliphatic amines:

  • Electrophilic Scavenging (The "M+56" Error): The liberated tert-butyl cation (

    
    ) is a potent electrophile. The oxygen atom of the pyridinone ring is nucleophilic. Without adequate scavenging, the 
    
    
    
    attacks the pyridinone oxygen, forming a stable tert-butyl ether (O-alkylation) that is resistant to further acid cleavage.
  • Protonation-Induced Stalling: The pyridinone nitrogen can be protonated by strong acids (TFA/HCl), creating a cationic species that repels the incoming acid catalyst, significantly slowing reaction kinetics.

This guide provides three validated protocols to bypass these issues, ranked by "mildness" and selectivity.

Decision Matrix: Selecting Your Protocol

Before starting, determine your substrate's profile to select the correct method.

DecisionTree Start Start: Pyridinone Substrate Analysis AcidSensitive Is the substrate acid-sensitive (e.g., acetals, silyl ethers)? Start->AcidSensitive ScavengerReq Does the pyridinone have electron-donating groups (e.g., -OMe, -NH2)? AcidSensitive->ScavengerReq No MethodB Protocol B: TMSOTf / 2,6-Lutidine (Aprotic, Mildest) AcidSensitive->MethodB Yes MethodA Protocol A: TFA + High Scavenger Load (Robust, Standard) ScavengerReq->MethodA Yes (High Risk of Alkylation) MethodC Protocol C: HCl / Dioxane (Only for robust, non-polar substrates) ScavengerReq->MethodC No (Low Risk)

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate functionality.

Protocol A: The Scavenger-Enhanced TFA Method

Best for: Robust substrates prone to tert-butylation (alkylation).

Standard TFA deprotection generates isobutylene gas. However, in solution, this exists in equilibrium with the tert-butyl cation. By adding Triethylsilane (TES) , you irreversibly trap the cation as isobutane and silyl species, preventing it from attacking the pyridinone oxygen.

Reagents
  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM)[2]

  • Scavenger: Triethylsilane (TES) (Essential)

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Scavenger Addition: Add Triethylsilane (2.0–5.0 equiv). Note: Do not skip this step. The excess is necessary to outcompete the pyridinone oxygen.

  • Acid Introduction: Cool to 0°C. Add TFA dropwise to reach a ratio of 1:1 or 1:2 (TFA:DCM).

  • Reaction: Warm to room temperature. Monitor by LC-MS.[1]

    • Success Indicator: Disappearance of Starting Material (M+100) and absence of M+56 byproduct.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

Why it works: TES acts as a "hydride donor" to the carbocation, reducing it to inert isobutane gas, which bubbles out of the solution [1].

Protocol B: The Aprotic TMSOTf Method

Best for: Acid-sensitive substrates or when Protocol A fails due to stalling.

This method uses Trimethylsilyl trifluoromethanesulfonate (TMSOTf) to cleave the Boc group via a silyl carbamate intermediate, avoiding the generation of free protons and minimizing harsh acidic exposure [2].

Reagents
  • TMSOTf (Trimethylsilyl triflate)[2][3][4]

  • 2,6-Lutidine (Non-nucleophilic base)[2][3][4]

  • DCM (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve substrate (1.0 equiv) and 2,6-Lutidine (3.0 equiv) in anhydrous DCM under Nitrogen/Argon. Cool to 0°C.[2][5][6]

  • Activation: Add TMSOTf (2.0–3.0 equiv) dropwise.

  • Incubation: Stir at 0°C for 30 minutes, then warm to RT.

    • Mechanism Check: The reaction forms a TMS-carbamate intermediate. This is often stable until methanolysis.

  • Quench (Critical): Add excess Methanol (MeOH) or saturated aqueous NaHCO3. Stir for 1 hour. This step cleaves the silyl carbamate to release the free amine.

  • Purification: Since this method generates lutidinium salts, use an SCX (Strong Cation Exchange) column for rapid purification (see Section 6).

Troubleshooting Guide (FAQ)

Issue 1: "I see a peak at M+56 relative to my desired product mass."

Diagnosis: tert-Butyl Alkylation.[1][7] The tert-butyl cation has attacked the pyridinone oxygen (forming an ether) or a ring carbon. Fix:

  • Switch to Protocol A and increase Triethylsilane to 10 equivalents.

  • Alternatively, use Protocol B (TMSOTf), which does not generate a free carbocation in the same manner.

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: Product Inhibition via Salt Formation. The deprotected pyridinone amine is basic and forms a stable salt with TFA, and the pyridinone ring itself may be protonated, repelling further acid attack. Fix:

  • Increase acid concentration (neat TFA).

  • Switch to Protocol B . The silyl mechanism is less sensitive to charge repulsion than protonation.

Issue 3: "My product is water-soluble and I lost it during extraction."

Diagnosis: Amphoteric Loss. Pyridinones are polar. Standard NaHCO3/EtOAc extraction often leaves the product in the aqueous phase. Fix:

  • Do not wash with water.

  • Precipitate the product as a salt by adding cold Diethyl Ether (

    
    ) or MTBE directly to the reaction mixture. Filter the solid.[5][8]
    

Visualization: The Alkylation Trap

The following diagram illustrates the mechanistic divergence between successful deprotection and the "O-alkylation" side reaction.

Mechanism cluster_0 Path A: Scavenging (Success) cluster_1 Path B: Side Reaction (Failure) BocSubstrate N-Boc Pyridinone Intermediate t-Butyl Cation (tBu+) BocSubstrate->Intermediate Acid Cleavage TES Triethylsilane (TES) Intermediate->TES + H- (Hydride Transfer) PyridinoneO Pyridinone Oxygen (Nucleophile) Intermediate->PyridinoneO Attack w/o Scavenger Isobutane Isobutane (Gas) (Inert) TES->Isobutane Alkylated O-tert-Butyl Pyridinone (Dead-end Product) PyridinoneO->Alkylated

Figure 2: Mechanistic pathway showing how scavengers (TES) intercept the reactive cation before it alkylates the substrate.

Comparative Data Table

FeatureProtocol A (TFA + TES)Protocol B (TMSOTf)Protocol C (HCl/Dioxane)
Reagent Cost LowHighLow
Acid Strength High (pH < 1)Lewis Acid (Aprotic)High (pH < 1)
Cation Scavenging Excellent (with TES)N/A (Mechanism distinct)Poor
Side Product Risk Low (if scavenger used)Very LowHigh (Alkylation/Hydrolysis)
Workup Difficulty Medium (Evaporation)Medium (Requires quench)Easy (Precipitation)

References

  • Lundt, B. F., et al. (1978).[9] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[9] International Journal of Peptide and Protein Research.[9]

  • Sakurai, H., et al. (1988). Cleavage of N-Boc group by TMSOTf. Tetrahedron Letters. (Methodology grounded in silyl-triflate chemistry as cited in: Greene's Protective Groups in Organic Synthesis).

  • BenchChem Technical Support. (2025). Scavengers for Boc deprotection to prevent side reactions.[1][10]

Sources

Stability issues of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate in solution

This reaction is initiated by protonation of the carbamate carbonyl, making it more electrophilic and susceptible to nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate liberates the stable tert-butyl cation, carbon dioxide, and the free amine. [1][13]

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • tert-butyl (2-cyanopyridin-3-yl)carbamate. LookChem. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKAT USA. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • MSDS of this compound. Capot Chemical. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • tert-butyl N-(2-oxoethyl)carbamate. PubChem, National Center for Biotechnology Information. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science (RSC Publishing). [Link]

  • Boc and tBu ester pH stability during enamine hydrolysis. Reddit r/Chempros. [Link]

  • Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, Oxford Academic. [Link]

  • Boc deprotection conditions tested. ResearchGate. [Link]

  • 2-Pyridone. Wikipedia. [Link]

  • Practices for Proper Chemical Storage. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • CHEMICAL STORAGE FACT SHEET. University of Waterloo. [Link]

  • New Synthetic Methods to 2-Pyridone Rings. ResearchGate. [Link]

  • CAS No. 1394935-52-4, this compound. Doyon. [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

  • Chemical Storage and Handling Recommendations. NY.Gov. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. [Link]

  • Chemical Storage Guidelines. Louisiana State University. [Link]

  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. DiVA. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. PubChem, National Center for Biotechnology Information. [Link]

Technical Support Center: Purification of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

[1]

Ticket ID: PUR-BOC-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of impurities (Boc-anhydride, starting amine, oxidation byproducts) from crude reaction mixture.[1]

System Overview & Chemical Logic

Welcome to the technical support hub for tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate . Before initiating purification, you must understand the physicochemical "personality" of your molecule to avoid yield loss.[1]

The "Chameleon" Effect (Tautomerism)

Your target molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1]

  • Dominant Form: In the solid state and in polar solvents, the 2-pyridone (6-oxo) form dominates.[1]

  • Consequence: This form creates strong intermolecular hydrogen-bonded dimers.[1] This drastically lowers solubility in non-polar solvents (hexanes, ether) and increases melting points, making standard "oiling out" a common issue during workup.[1]

The Impurity Profile

In a standard protection of 5-amino-2-pyridone with

  • Residual

    
    :  Lipophilic, soluble in alkanes.
    
  • Unreacted Amine (5-amino-2-pyridone): Highly polar, oxidatively unstable (turns brown/black), amphoteric.[1]

  • Oxidative Dimers (Azo/Azoxy species): Colored impurities formed if the starting material was exposed to air before protection.

Troubleshooting Guide: Impurity Removal

Issue A: "My product is a sticky, off-white oil containing excess ."

Diagnosis: The reaction was likely run with excess anhydride to drive completion.[1] The product is trapped in a semi-solid state due to impurities preventing crystallization.[1] Solution: The Lipophilic Wash (Trituration) [1]

The most effective method relies on the solubility differential:

1

Protocol 1: Trituration Workflow

  • Dissolve the crude oil in a minimum amount of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Slowly add 10 volumes of Pentane or Hexanes while stirring vigorously.

  • A white precipitate should form.

  • Critical Step: Sonicate for 5-10 minutes to break up occluded oil droplets.

  • Filter the solid.[1] The filtrate contains the excess

    
    .[1]
    
  • Validation: Check TLC (stained with Ninhydrin or PMA).[1] The non-polar spot (

    
    ) should be in the filtrate.[1]
    
Issue B: "I still see starting material (5-amino-2-pyridone) on TLC."

Diagnosis: The reaction did not reach completion. The amine is difficult to separate because both it and the product are polar.[1] Solution: Selective Scavenging or pH Swing [1]

Option 1: Resin Scavenging (Recommended for <5g scale) Add isocyanate-functionalized silica or polymer-supported benzaldehyde to the reaction mixture.[1] These electrophilic resins will covalently bind the nucleophilic starting amine but leave the carbamate product untouched.[1] Filter off the resin to remove the impurity.[1]

Option 2: The "Flash" Filtration (Recommended for >5g scale) The starting amine is significantly more polar than the Boc-protected product.[1]

  • Prepare a short pad of silica gel.[1]

  • Elute with 100% EtOAc . The Boc-product usually elutes (Rf ~0.3-0.5).[1]

  • The free amine (highly polar) will stick to the baseline or require MeOH to move.[1]

Issue C: "The product is brown/black."

Diagnosis: Oxidation of the electron-rich pyridine ring.[1] Solution: Activated Charcoal Treatment [1]

  • Dissolve crude in boiling Ethanol (EtOH) .

  • Add Activated Charcoal (10% w/w).

  • Stir at reflux for 15 minutes.

  • Filter hot through a Celite pad.

  • Cool the filtrate to induce crystallization.[1]

Visual Workflow & Logic Maps

Diagram 1: Purification Decision Matrix

Use this logic gate to determine your purification strategy based on the crude state.[1]

PurificationLogicStartCrude Reaction MixtureCheckTLCAnalyze TLC(EtOAc/Hex 1:1)Start->CheckTLCDecision1Is excess Boc2O present?(High Rf spot)CheckTLC->Decision1Decision2Is Starting Amine present?(Baseline spot)Decision1->Decision2NoActionTrituratePROTOCOL A:Triturate with Pentane/Et2ODecision1->ActionTriturateYesActionScavengePROTOCOL B:Resin Scavenge orShort Silica Plug (EtOAc)Decision2->ActionScavengeYesFinalPure Product(White Solid)Decision2->FinalNoActionTriturate->Decision2ActionScavenge->FinalActionCharcoalPROTOCOL C:Activated CharcoalRecrystallization (EtOH)

Caption: Decision matrix for selecting the appropriate purification protocol based on TLC analysis of impurities.

Diagram 2: The "Trituration" Mechanism

Understanding why the lipophilic wash works is crucial for scaling up.[1]

TriturationProcessMixCrude Mixture(Product + Boc2O)SolventAdd Non-Polar Solvent(Pentane/Hexane/Et2O)Mix->SolventPhaseSepPhase Separation EventSolvent->PhaseSepFiltrateSupernatant (Liquid)Contains: Boc2O(Lipophilic)PhaseSep->FiltrateDissolvesSolidPrecipitate (Solid)Contains: Product(Polar/H-Bonding)PhaseSep->SolidCrashes Out

Caption: Solubility differential mechanism. The pyridone H-bonding network forces precipitation in non-polar solvents, while lipophilic impurities remain dissolved.[1]

Key Data & Specifications

ParameterSpecification / Behavior
CAS Number 1394935-52-4
Molecular Weight 210.23 g/mol
Solubility (Good) DMSO, DMF, Methanol, Hot Ethanol, EtOAc (moderate)
Solubility (Poor) Hexanes, Pentane, Water (pH dependent), Diethyl Ether
TLC Visualization UV (254 nm), Ninhydrin (weak), PMA (strong)
Rf Value ~0.4 in 100% EtOAc (varies by silica activity)
Thermal Limit Unstable >80°C (Boc decomposition)

Frequently Asked Questions (FAQ)

Q: Can I use acid extraction (1M HCl) to remove the starting amine? A: Proceed with caution. While standard amines can be washed away with acid, the pyridone oxygen can be protonated at low pH, potentially pulling your product into the aqueous layer or inducing Boc-deprotection if the acid is too strong or contact time is too long.[1] If you must use acid, use cold 5% Citric Acid and work quickly.[1]

Q: My product is not precipitating during trituration; it's oiling out. A: This indicates the solvent is slightly too polar or the mixture is too warm.[1]

  • Cool the mixture to 0°C.

  • Add a "seed crystal" if available.

  • Switch to a strictly non-polar anti-solvent (e.g., from Ether to Pentane).[1]

  • Scratch the glass side of the flask to induce nucleation.[1]

Q: Can I recrystallize this compound? A: Yes. The best solvent system is typically Ethanol/Water or Ethyl Acetate/Heptane . Dissolve in the hot polar solvent (EtOH or EtOAc), then slowly add the non-polar counter-solvent until turbidity persists.[1] Cool slowly.

Q: I need to remove the Boc group later. What is the best method for this specific scaffold? A: Avoid neat TFA if possible, as the pyridone ring can trap TFA salts that are hard to remove.[1] A solution of 4M HCl in Dioxane is preferred, as the hydrochloride salt of the aminopyridone precipitates cleanly, allowing simple filtration [1].[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (General reference for Carbamic acid esters and their stability/cleavage).

  • Organic Syntheses. Protection of Amines as Carbamates.[2].[1] (Authoritative procedure for Boc-protection workups).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69096668 (Related Pyridone Carbamates)..[1][3] (Source for physicochemical properties of analogous Boc-aminopyridones).

  • Sigma-Aldrich (Merck). Application Note: N-Boc Protection and Purification.[1].[1] (Reference for scavenger resin protocols).

Troubleshooting low conversion rates in pyridinone coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for medicinal chemists facing stalled conversion or regioselectivity issues with pyridinone scaffolds.

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Low Conversion & Regioselectivity in Pyridinone Couplings

Executive Summary: The "Pyridinone Paradox"

Pyridinones (2-pyridones and 4-pyridones) are deceptive substrates. While they appear to be simple amides or phenols, they exist in a tautomeric equilibrium that complicates nucleophilic substitution (N- vs. O-alkylation) and possess an electron-deficient ring that poisons standard palladium cycles.

If your reaction has stalled, it is likely due to one of three failure modes:

  • The Tautomer Trap: Uncontrolled N- vs. O-selectivity draining yield.

  • The Oxygen Starvation (Chan-Lam): Improper setup suffocating the Cu(II) regeneration.

  • The "2-Pyridyl Problem" (Suzuki): Rapid protodeboronation of pyridyl-boronates before transmetalation can occur.

Part 1: Diagnostic Triage

Before modifying your conditions, locate your failure mode using the logic flow below.

PyridinoneTroubleshooting Start START: Identify Reaction Type Type What bond are you forming? Start->Type Alkylation N-Alkylation / O-Alkylation (Using Alkyl Halides) Type->Alkylation Arylation N-Arylation (Using Aryl Boronic Acids/Halides) Type->Arylation CrossCouple Ring Functionalization (Suzuki/Sonogashira) Type->CrossCouple Alk_Issue Issue: Mixed N/O Isomers? Alkylation->Alk_Issue Ary_Method Method Used? Arylation->Ary_Method CC_Issue Using 2-Pyridyl Boronate? CrossCouple->CC_Issue Alk_Sol Diagnosis: HSAB Mismatch See Module 1 Alk_Issue->Alk_Sol ChanLam Chan-Lam (Cu) Ary_Method->ChanLam Buchwald Buchwald (Pd) Ary_Method->Buchwald CL_Issue Sealed tube or Inert atm? ChanLam->CL_Issue BH_Issue Catalyst Poisoning? Buchwald->BH_Issue CL_Sol Diagnosis: Re-oxidation Failure See Module 2A CL_Issue->CL_Sol BH_Sol Diagnosis: Ligand Mismatch See Module 2B BH_Issue->BH_Sol CC_Sol Diagnosis: Protodeboronation See Module 3 CC_Issue->CC_Sol

Figure 1: Diagnostic decision tree for isolating pyridinone coupling failure modes.

Module 1: The Tautomer Trap (N- vs. O-Alkylation)

The Science: 2-Pyridones are ambident nucleophiles. Under thermodynamic control, the N-alkyl product (amide-like) is favored due to the preservation of the carbonyl bond strength. However, under kinetic control or with "hard" electrophiles, the O-alkyl (lactim ether) product competes.

Troubleshooting Checklist
  • Are you using Silver salts? Ag+ coordinates to the Nitrogen, forcing the electrophile to attack the Oxygen. If you want N-alkylation, remove silver .

  • Are you using a "Hard" electrophile? Methyl iodide and sulfonates (OTs/OMs) are "hard" and increase O-alkylation risk. Alkyl bromides/iodides are "softer" and favor Nitrogen.

  • Solvent Choice: Non-polar solvents promote O-alkylation (aggregates). Polar aprotic solvents (DMF, DMSO) promote N-alkylation by separating the ion pair.

Optimized Protocol: N-Selective Alkylation

This protocol maximizes N-selectivity by utilizing a soft base and polar solvent to favor the thermodynamic product.

  • Substrate: 1.0 equiv 2-Pyridone derivative.

  • Base: 2.0 equiv Cesium Carbonate (Cs₂CO₃) . Why: Cs+ is a large, soft cation that promotes solubility and loose ion-pairing.

  • Solvent: DMF or NMP (0.2 M). Avoid THF if selectivity is poor.

  • Electrophile: 1.1 equiv Alkyl Bromide (avoid Chlorides).

  • Conditions: Heat to 60–80°C. Why: Higher heat helps overcome the activation barrier to reach the thermodynamic N-product.

Selectivity Matrix:

Desired Product Recommended Base Recommended Additive Solvent Mechanism
N-Alkyl Cs₂CO₃ or K₂CO₃ None DMF/NMP Thermodynamic Control
O-Alkyl Ag₂CO₃ None Toluene/DCM Ag-Coordination Blockade

| N-Alkyl | LiH | LiCl (0.1 eq) | DMF | Lithium Chelation Control |

Module 2: N-Arylation (Building the Core)

2A. Chan-Lam Coupling (Copper Catalysis)

The Failure: Users often run this reaction in a sealed tube or under Nitrogen. This kills the reaction. The Fix: The Chan-Lam cycle requires Cu(II). The reaction produces Cu(I) or Cu(0), which must be re-oxidized to Cu(II) by atmospheric oxygen to turnover.

Protocol Optimization:

  • Atmosphere: Do NOT degas. Run under an O₂ balloon or open air with vigorous stirring.

  • Catalyst: Cu(OAc)₂ (0.5 – 1.0 equiv). Note: While catalytic amounts (10-20%) are theoretically possible, pyridinones often coordinate Cu, stalling turnover. Stoichiometric Cu is often required for difficult substrates.

  • Base: Pyridine or 2,6-Lutidine (2.0 equiv). Crucial for deprotonating the pyridinone.

  • Drying Agents: Add 4Å Molecular Sieves. Why: Water inhibits the transmetalation step in Chan-Lam.

2B. Buchwald-Hartwig (Palladium Catalysis)

The Failure: The amide oxygen and pyridine nitrogen can chelate Pd, poisoning the catalyst. Standard ligands (PPh₃) bind too weakly to prevent this. The Fix: Use bulky, electron-rich biaryl phosphine ligands that out-compete the substrate for Pd coordination.

Recommended System:

  • Pre-catalyst: Xantphos Pd G4 or BrettPhos Pd G4 . Avoid Pd(OAc)₂ + Ligand mixing; in situ formation is unreliable with poisoning substrates.

  • Base: Cs₂CO₃ (weak base) is preferred over NaOtBu if functional group tolerance is an issue, but NaOtBu generally gives higher conversion.

  • Solvent: Dioxane or Toluene at 100°C.

Module 3: Ring Functionalization (The "2-Pyridyl Problem")

The Science: When attempting Suzuki couplings on the pyridinone ring (e.g., coupling a 2-pyridone-5-boronic acid), the reaction often fails due to protodeboronation . The C-B bond in 2-pyridyl/2-pyridone species is extremely labile in the presence of base and water.

Strategy Shift: Reverse the Polarity

Instead of using a Pyridone-Boronic Acid, use a Halopyridone + Aryl Boronic Acid . The aryl boronic acid is stable, and the halopyridone is a competent electrophile.

If You MUST Use a Pyridone-Boron Species:

Standard boronic acids will decompose. You must use a "Slow-Release" agent.

  • MIDA Boronates: These are hydrolytically stable and release the active boronic acid slowly, preventing accumulation and decomposition.

  • Potassium Trifluoroborates (-BF3K): More stable than free acids but require specific conditions (often alcoholic solvents) to hydrolyze.

Optimized Suzuki Protocol (Halopyridone + Aryl Boronic Acid):

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%). Why: Ferrocene ligands have a large bite angle, facilitating the difficult reductive elimination of bulky heterocycles.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1). Water is strictly necessary here for the Suzuki mechanism, unlike Chan-Lam.

  • Temperature: 90–100°C.

References

  • Chan-Lam Mechanism & Optimization

    • Title: "Copper-promoted C-N bond formation: A review of the Chan-Lam coupling reaction"
    • Source:Tetrahedron
    • URL:[Link][1]

  • The "2-Pyridyl Problem" in Cross-Coupling

    • Title: "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • N- vs O-Alkylation Selectivity

    • Title: "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkyl
    • Source:Journal of Organic Chemistry
    • URL:[Link][1]

  • Buchwald-Hartwig Ligand Selection

    • Title: "Buchwald-Hartwig Amin
    • Source:Chemistry LibreTexts
    • URL:[Link]

Sources

Technical Support Center: A Guide to Handling tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists working with tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate. The inherent reactivity of the N-Boc protecting group, coupled with the electronic nature of the pyridinone ring, necessitates careful handling to prevent degradation. This guide provides detailed troubleshooting protocols and frequently asked questions to ensure the integrity of the material and the reproducibility of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of degradation for this compound?

The principal degradation pathway is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[1][2][3] Atmospheric moisture can be absorbed by the hygroscopic solid or be present in solvents, and in the presence of trace acidic impurities or even dissolved carbon dioxide, it can create a sufficiently acidic microenvironment to facilitate hydrolysis. This results in the formation of the free amine, 5-amino-1,6-dihydropyridin-6-one, and gaseous byproducts.

Q2: What are the visible signs of degradation?

Pristine this compound is typically a white to off-white solid. Signs of degradation may include:

  • Change in Appearance: A noticeable change in color to yellow or brown.

  • Clumping: The solid may become clumpy or sticky due to moisture absorption.

  • Inconsistent Analytical Data: The appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate or an additional peak in an LC-MS analysis corresponding to the deprotected amine. In ¹H NMR, the characteristic singlet of the tert-butyl group (~1.5 ppm) will diminish, while signals for the free amine may appear.

Q3: What are the ideal storage conditions for this compound?

To mitigate the risk of degradation, the compound should be stored under a dry, inert atmosphere (argon or nitrogen) at -20°C. The container should be a tightly sealed vial, such as one with a PTFE-lined cap, and further protected from light. While some supplier information may suggest room temperature storage, long-term stability is best ensured under refrigerated and inert conditions.

Q4: Can I weigh this compound on an open bench?

It is strongly discouraged. Brief exposure to the atmosphere for weighing can introduce sufficient moisture to initiate slow degradation over time. All manipulations, including weighing and transfer, should ideally be performed within a glove box or using Schlenk techniques under a positive pressure of an inert gas.[4][5] If a controlled atmosphere is unavailable, operations must be performed as rapidly as possible, and the material should be used immediately.

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound.

Issue 1: A new impurity is observed in my reaction, and the yield of the desired product is low.
  • Plausible Cause: This is the most common symptom of starting material degradation. The Boc group has likely been partially or fully cleaved, generating the free amine. This unprotected amine can react differently than the starting material under your reaction conditions, leading to unexpected byproducts and lower conversion to the intended product.

  • Diagnostic Workflow:

    • Verify Starting Material Integrity: Before beginning your synthesis, run a quality control check on your starting material using ¹H NMR or LC-MS. Confirm the presence of the Boc group and the absence of the corresponding free amine.

    • Solvent and Reagent Check: Ensure all solvents are anhydrous and reagents are free from acidic impurities. Use freshly opened bottles of anhydrous solvents or those dispensed from a solvent purification system.

    • Atmosphere Control: Review your inert atmosphere technique. Ensure glassware is oven- or flame-dried immediately before use and that the reaction vessel is thoroughly purged with inert gas.[6][7]

Troubleshooting_Workflow start Problem: Low Yield / Impurities check_sm Analyze Starting Material (SM) Purity (NMR, LC-MS) start->check_sm is_pure Is SM Pure? check_sm->is_pure purify_sm Purify or Discard SM is_pure->purify_sm No proceed Proceed with Reaction is_pure->proceed Yes check_solvents Verify Anhydrous Solvents & Reagent Quality check_technique Review Inert Atmosphere Technique purify_sm->check_sm proceed->check_solvents proceed->check_technique

Caption: Diagnostic workflow for troubleshooting low reaction yields.

Issue 2: The compound fails to dissolve completely in a solvent it was previously soluble in.
  • Plausible Cause: The formation of insoluble byproducts is a likely cause. This can occur if the deprotected amine salt is formed (e.g., reacting with atmospheric CO₂) or if other side reactions have led to oligomeric or polymeric materials.

  • Preventative & Corrective Actions:

    • Strict Storage: This issue underscores the importance of rigorous storage under inert gas to prevent contact with atmospheric components.

    • Filtration: If the experiment must proceed, the suspension can be filtered through a PTFE syringe filter to remove insoluble matter. However, be aware that the concentration of the active compound in the resulting solution will be lower than calculated.

    • Re-purification: For valuable batches of material, re-purification via column chromatography may be possible, but it is often more efficient to use a fresh, pure batch.

Experimental Protocols

Protocol 1: Weighing and Transfer of Solid Under Inert Atmosphere

This protocol minimizes exposure to air and moisture during the critical step of reagent preparation.

Methodology:

  • Preparation: Place the sealed vial of this compound, a spatula, and a tared weighing vessel inside a glove box antechamber. Cycle the antechamber atmosphere (evacuate/backfill with inert gas) at least three times.

  • Equilibration: Allow the vial to warm to the glove box's ambient temperature before opening to prevent moisture condensation.

  • Transfer: Inside the main chamber, open the vial and quickly transfer the desired amount of solid to the tared vessel and obtain the mass.

  • Sealing: Tightly reseal the main stock vial. For added protection, wrap the cap with Parafilm®.

  • Dissolution: Add the weighed solid to a flask containing anhydrous solvent that has already been purged with inert gas.

Protocol 2: General Procedure for a Moisture-Sensitive Reaction

This protocol provides a framework for setting up a reaction that protects the integrity of the compound.

Reaction_Setup cluster_glassware Glassware Prep cluster_reagents Reagent Addition cluster_reaction Reaction oven_dry Oven-Dry Glassware (>120°C, 4h) assemble_hot Assemble Hot Glassware Under Inert Gas Flow oven_dry->assemble_hot purge Evacuate/Backfill Flask with Inert Gas (3x) assemble_hot->purge add_solvent Add Anhydrous Solvent via Syringe purge->add_solvent add_reagent Add Weighed Reagent Under Positive Pressure add_solvent->add_reagent stir Stir at Desired Temp Under Inert Gas Balloon add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Alternatives in 5-Amino-2-Pyridone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of a Workhorse Building Block

In the landscape of modern medicinal chemistry and drug development, the 2-pyridone scaffold is a privileged structure, appearing in numerous biologically active compounds.[1][2] The functionalization of this core, particularly with an amino group at the 5-position, provides a critical vector for molecular elaboration. For years, tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate has served as a reliable and commercially available building block for introducing this valuable moiety. Its appeal lies in the strategic placement of the versatile Boc (tert-butyloxycarbonyl) protecting group, which masks the nucleophilicity of the amine, allowing for selective reactions at other positions of the heterocyclic ring or on coupling partners.

The Boc group is renowned for its stability under a wide range of non-acidic conditions, making it an ideal choice for multi-step synthetic sequences.[][4] However, the very robustness of the Boc group necessitates the use of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid, for its removal.[5][6] This deprotection step can be the Achilles' heel of a synthetic route, particularly when acid-sensitive functional groups are present elsewhere in the molecule, leading to undesired side reactions or complete degradation of the target compound.

This guide provides a comprehensive comparison of viable alternatives to this compound. We will explore alternative protecting group strategies that offer orthogonal deprotection conditions, as well as entirely different synthetic intermediates that bypass the need for pre-protection. This analysis is supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions and optimize their synthetic strategies.

Synthetic Context: The Role of the Protecting Group

The primary function of the Boc group in the title carbamate is to enable chemoselective transformations. For instance, the pyridone nitrogen can be selectively alkylated or arylated in the presence of the protected amine. Subsequently, the Boc group is removed to reveal the 5-amino functionality, which can then be used for amide bond formation, reductive amination, or other coupling reactions.

G cluster_0 Synthetic Pathway Using Boc-Protected Pyridone A tert-butyl N-(6-oxo-1,6- dihydropyridin-3-yl)carbamate C N-Alkylated Intermediate A->C N-Alkylation B R-X (e.g., Alkyl Halide) Base E 5-Amino-1-alkyl- 2-pyridone C->E Boc Removal D Deprotection (TFA or HCl) G Final Amide Product E->G Amide Coupling F R'-COCl or R'-COOH Coupling Agent

Caption: General synthetic workflow utilizing the Boc-protected 5-amino-2-pyridone.

The critical limitation arises at the "Boc Removal" step. If the 'R' group or other functionalities on the molecule contain acid-labile groups (e.g., other Boc groups, tert-butyl esters, acetals), they will be cleaved simultaneously, compromising the synthesis.[4]

Comparative Analysis of Alternatives

We can classify the alternatives into two main categories:

  • Orthogonal Protecting Groups: Utilizing the same 5-amino-2-pyridone core but with a different amine protecting group that can be removed under non-acidic conditions.

  • Alternative Synthetic Intermediates: Employing precursors where the amino group is masked in a different form (e.g., a nitro group) and revealed at a later stage via a chemical transformation.

Table 1: Performance Comparison of Alternatives
Intermediate/StrategyProtecting GroupDeprotection ConditionsAdvantagesDisadvantagesTypical Yields
tert-butyl carbamate (Boc) BocStrong Acid (TFA, HCl)[5][7]Highly stable, common, high protection yields.Harsh deprotection, not orthogonal with other acid-labile groups.>90% (Protection)
Benzyl carbamate (Cbz/Z) CbzCatalytic Hydrogenation (H₂, Pd/C)[6]Orthogonal to Boc, mild deprotection.Catalyst may be poisoned; not suitable for molecules with reducible groups (alkenes, alkynes).85-95% (Protection)
9-Fluorenylmethyl carbamate (Fmoc) FmocBase (e.g., Piperidine in DMF)[8][9]Orthogonal to Boc and Cbz, mild deprotection.Fmoc group is base-labile; starting material can be expensive.>90% (Protection)
5-Nitro-2-pyridone Nitro (masked amine)Reduction (e.g., H₂/Pd/C, SnCl₂, Fe/HCl)Commercially available, cheap starting material.[10]Reduction conditions can affect other functional groups.>90% (Reduction)
5-Azido-2-pyridone Azide (masked amine)Reduction (e.g., H₂/Pd/C, PPh₃/H₂O)Mild reduction conditions, orthogonal.Azides can be energetic; requires careful handling.80-95% (Reduction)

Deep Dive into Key Alternatives

The Cbz Group: A Classic Hydrogenolysis-Labile Alternative

The benzyloxycarbonyl (Cbz or Z) group is an excellent alternative when acid-sensitive functionalities must be preserved. It is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenation.

Causality of Experimental Choice: This strategy is ideal for substrates that lack easily reducible groups like alkenes, alkynes, or certain aromatic nitro compounds. The palladium-catalyzed hydrogenolysis is a clean reaction, yielding the free amine, toluene, and carbon dioxide as byproducts, which are easily removed.

Experimental Protocol: Synthesis of Benzyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

  • Dissolution: To a solution of 5-amino-2-hydroxypyridine (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.5 eq). Stir at 0 °C.

  • Protection: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the Cbz-protected product.

Deprotection Protocol:

  • Setup: Dissolve the Cbz-protected pyridone (1.0 eq) in methanol or ethanol.

  • Catalyst: Add palladium on carbon (10% w/w, ~0.05 eq) to the solution.

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected 5-amino-2-pyridone.

The Nitro-to-Amine Reduction: A Cost-Effective Strategy

Instead of protecting an existing amine, an alternative approach is to synthesize the 2-pyridone core with a nitro group at the 5-position, which can be reduced to the desired amine in a late-stage synthetic step. 5-Nitro-2-hydroxypyridine is an inexpensive and readily available starting material.[10]

Causality of Experimental Choice: This method is highly atom-economical. The choice of reducing agent is critical and depends on the functional group tolerance of the substrate. Catalytic hydrogenation is clean but has limitations similar to Cbz deprotection. Metal-acid systems like tin(II) chloride (SnCl₂) or iron in acetic acid are robust and effective alternatives.

Experimental Protocol: Reduction of 5-Nitro-2-pyridone to 5-Amino-2-pyridone using SnCl₂

  • Dissolution: Suspend 5-nitro-2-hydroxypyridine (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching & Basification: Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate. The pH should be adjusted to >8, which will precipitate tin salts.

  • Extraction: Filter the mixture through Celite to remove the inorganic salts, washing thoroughly with ethyl acetate. Extract the aqueous filtrate multiple times with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-2-hydroxypyridine.

Decision-Making Framework for Reagent Selection

Choosing the right strategy depends entirely on the molecular context. The following flowchart provides a logical framework for selecting an appropriate alternative to the standard Boc-protected reagent.

G start Start: Need for 5-Amino-2-Pyridone Moiety q1 Is the final molecule or intermediate sensitive to strong acid? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes rec_boc Recommendation: Use tert-butyl N-(6-oxo-1,6- dihydropyridin-3-yl)carbamate. ans1_no->rec_boc q2 Does the molecule contain reducible groups (alkenes, alkynes, etc.)? ans1_yes->q2 ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No rec_fmoc Recommendation: Use Fmoc-protected pyridone. Deprotection with piperidine. ans2_yes->rec_fmoc rec_cbz_nitro Recommendation: Use Cbz-protected pyridone OR 5-Nitro-2-pyridone followed by reduction. ans2_no->rec_cbz_nitro

Sources

Validating the structure of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structural Validation of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate Derivatives

In the landscape of modern drug discovery, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data stand. For novel this compound derivatives, a class of compounds with significant potential in medicinal chemistry, rigorous structural validation is not merely a formality but a critical checkpoint. This guide provides an in-depth comparison of analytical techniques, grounded in experimental data, to empower researchers in establishing the definitive structure of these valuable molecules.

The Imperative of Structural Certainty

The this compound scaffold is a versatile pharmacophore, often explored for its potential as an inhibitor of various enzymes or as a key intermediate in the synthesis of more complex bioactive molecules.[1] The presence of a Boc-protected amine on the pyridinone ring introduces both a crucial reactive handle and a potential point of ambiguity.[2] Isomerization, tautomerization, and unexpected side reactions during synthesis can lead to a variety of structurally related impurities that may confound biological assays and compromise the integrity of research findings. Therefore, a multi-pronged analytical approach is essential for unambiguous structural assignment.[3]

Comparative Analysis of Spectroscopic and Chromatographic Techniques

The validation of a target compound's structure rarely relies on a single technique. Instead, a synergistic combination of methods provides orthogonal data points, leading to a confident structural assignment.[4] Here, we compare the most effective techniques for the structural elucidation of this compound derivatives.

Table 1: Comparison of Key Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (via coupling)Excellent for initial structural confirmation, sensitive to subtle structural changes.[5]Can have overlapping signals in complex molecules, may not distinguish all isomers.[6]
¹³C NMR Carbon skeletonConfirms the number and type of carbon atoms.Lower sensitivity than ¹H NMR, requires longer acquisition times.[6]
2D NMR (COSY, HSQC, HMBC) Connectivity between protons and carbonsUnambiguously establishes bond-by-bond connectivity, crucial for complex structures and isomer differentiation.[6]Requires more instrument time and expertise in data interpretation.
Mass Spectrometry (MS) Molecular weight, fragmentation patternHigh sensitivity, provides accurate mass for molecular formula determination.Isomers will have the same molecular weight, fragmentation may not be definitive for all structures.[7]
High-Resolution Mass Spectrometry (HRMS) Exact molecular formulaProvides high-confidence elemental composition.[7]Does not provide structural connectivity information.
X-ray Crystallography Absolute 3D structureThe "gold standard" for unambiguous structural determination.[8]Requires a single, high-quality crystal, which can be challenging to obtain.[9][10]
High-Performance Liquid Chromatography (HPLC) Purity, retention timeExcellent for assessing purity and separating isomers.[11][12]Retention time alone is not sufficient for structural confirmation.
Thin-Layer Chromatography (TLC) Purity, polarityRapid and inexpensive method for monitoring reaction progress and assessing purity.Low resolution, not quantitative.

Experimental Workflows for Robust Validation

A logical and systematic workflow is paramount to efficiently and accurately validate the structure of a newly synthesized this compound derivative.

Figure 1: A comprehensive workflow for the structural validation of novel compounds.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[4] It provides detailed information about the chemical environment of individual atoms and their connectivity, allowing for a robust initial structural hypothesis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Key parameters to optimize include the number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.

  • 2D NMR Acquisition (if necessary): If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to identify direct carbon-proton correlations), and HMBC (to identify long-range carbon-proton correlations).[6] These experiments are invaluable for piecing together the molecular framework.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the final structure.[13][14]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a critical piece of data for confirming the molecular formula and ruling out alternative structures with the same nominal mass.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.[15]

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode.

  • Data Analysis: Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the elemental composition that corresponds to the measured mass within a narrow mass tolerance (typically < 5 ppm).

Protocol 3: X-ray Crystallography

Causality: When an unambiguous 3D structure is required, or when other techniques fail to provide a definitive answer, single-crystal X-ray diffraction is the gold standard. It provides the absolute stereochemistry and a precise map of all atomic positions in the solid state.[16][17]

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[10]

  • Crystal Mounting and Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data.[8]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Structure Visualization and Analysis: Visualize the resulting structure to confirm the connectivity and stereochemistry.[9][18]

Data Interpretation: A Case Study

Let's consider a hypothetical this compound derivative.

Expected Data:

  • ¹H NMR (400 MHz, DMSO-d₆): Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm, 9H), the pyridinone ring protons (doublets and a doublet of doublets, ~6.5-8.0 ppm, 3H), and the NH protons (broad singlets).[19]

  • ¹³C NMR (100 MHz, DMSO-d₆): Signals for the tert-butyl carbons (~28 ppm, ~80 ppm), the pyridinone ring carbons (including the carbonyl at ~160-170 ppm), and the carbamate carbonyl (~153 ppm).

  • HRMS (ESI): An [M+H]⁺ ion with a mass that matches the calculated exact mass of the expected molecular formula to within 5 ppm.

Potential Pitfalls and How to Address Them:

  • Isomeric Impurities: The presence of unexpected signals in the NMR spectra or additional peaks in the HPLC chromatogram may indicate the presence of isomers. 2D NMR experiments are crucial for identifying the structure of these impurities.

  • Tautomerism: The pyridinone ring can exist in different tautomeric forms. While one form typically predominates in solution, the presence of minor tautomers can sometimes be observed in NMR spectra.

  • Poor Crystallization: If single crystals cannot be obtained, a combination of extensive 2D NMR analysis and HRMS data is generally considered sufficient for structural confirmation in the absence of stereochemical ambiguity.

Sources

Comparative Guide: Synthetic Routes to Substituted Pyridinones

[1]

Executive Summary

The pyridin-2(1H)-one (2-pyridinone) scaffold is a privileged pharmacophore found in FDA-approved therapeutics such as Pirfenidone (antifibrotic), Ciclopirox (antifungal), and Perampanel (antiepileptic). For the medicinal chemist, the challenge lies not just in constructing the ring, but in achieving precise regiocontrol over substituents and managing the tautomeric equilibrium (lactam vs. lactim) that dictates downstream functionalization.

This guide objectively compares three distinct synthetic methodologies: the Classical Guareschi-Thorpe Condensation (modernized for green chemistry), Transition-Metal Catalyzed C-H Annulation , and the Cyclization of Enaminones .

Part 1: Route Analysis & Technical Comparison

Route A: Modified Guareschi-Thorpe Condensation (Green MCR)

Best For: Large-scale manufacturing, simple polysubstituted cores, and "green" process requirements. Mechanism: A multicomponent reaction (MCR) involving the condensation of a 1,3-dicarbonyl, a cyanoacetate (or derivative), and an ammonia source.[1][2][3] Modern Twist: Recent protocols utilize aqueous ammonium carbonate, eliminating organic solvents and toxic bases.

  • Pros: High atom economy, water-based, scalable, avoids transition metals.

  • Cons: Limited tolerance for steric bulk at the condensation sites; often restricted to specific substitution patterns (e.g., 3-cyano derivatives).

Route B: Rh(III)/Co(III)-Catalyzed C-H Annulation

Best For: Late-stage functionalization, fusing aromatic rings, and accessing complex substitution patterns inaccessible by condensation. Mechanism: Directed C-H activation of acrylamides or benzamides followed by insertion of an alkyne or alkene. Key Insight: This route bypasses the need for pre-functionalized heterocyclic precursors, building the pyridinone ring directly onto an existing arene or alkene backbone.

  • Pros: Exceptional regiocontrol, broad functional group tolerance, access to fused systems (isoquinolinones).

  • Cons: High cost of catalysts (Rh), requirement for directing groups, often requires inert atmosphere (glovebox/Schlenk).

Route C: Cyclization of Enaminones

Best For: Modular library generation and asymmetric synthesis (when using chiral amines). Mechanism: Reaction of enaminones (generated from 1,3-dicarbonyls + amines) with active methylene compounds or alkynes.

  • Pros: Modular assembly (amine + dicarbonyl + electrophile), mild conditions.[4][5]

  • Cons: Step count can be higher if enaminone isolation is required; regioselectivity depends heavily on the electronic bias of the enaminone.

Part 2: Comparative Performance Data

FeatureRoute A: Guareschi-Thorpe (Green)Route B: TM-Catalyzed (Rh/Co)Route C: Enaminone Cyclization
Primary Application Bulk Scale / Core ScaffoldLate-Stage DiversificationLibrary Generation / SAR
Yield Range 85% – 98%60% – 90%70% – 92%
Regiocontrol High (Thermodynamic)High (Chelation Controlled)Moderate to High (Substrate Dependent)
Atom Economy Excellent (Water byproduct)Good (Directing group loss?)Moderate
Cost Efficiency High (Cheap reagents)Low (Precious metals)Medium
Conditions Aqueous, Open Air, <100°CAnhydrous, Inert, >100°COrganic Solvent, Reflux

Part 3: Mechanistic Visualization

Diagram 1: Mechanism of Modified Guareschi-Thorpe

This pathway illustrates the self-assembly of the pyridinone core via Michael addition and cyclization in aqueous media.

GuareschiThorpeStart1,3-Dicarbonyl+ CyanoacetateInter1Enamine / KnoevenagelAdductStart->Inter1 CondensationAmmonia(NH4)2CO3(Ammonia Source)Ammonia->Inter1MichaelMichael AdditionInter1->Michael Base PromotedCyclizationIntramolecularCyclizationMichael->Cyclization Ring ClosureProduct3-Cyano-2-PyridinoneCyclization->Product Tautomerization(-H2O, -EtOH)

Caption: Sequential condensation and cyclization in the aqueous Guareschi-Thorpe synthesis.

Diagram 2: Catalytic Cycle for Rh(III) C-H Annulation

This diagram highlights the critical C-H activation step and alkyne insertion.

RhCatalysisPrecursorAcrylamide(Directing Group)CH_ActC-H Activation(Rhodacycle)Precursor->CH_Act + CatalystActiveCatCp*Rh(III) Active SpeciesActiveCat->CH_ActInsertionAlkyne Insertion(7-membered ring)CH_Act->Insertion + AlkyneAlkyneInternal AlkyneAlkyne->InsertionRedElimReductive EliminationInsertion->RedElimRedElim->ActiveCat CycleProductSubstitutedPyridinoneRedElim->Product + Catalyst Regen

Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H annulation of amides with alkynes.

Part 4: Detailed Experimental Protocols

Protocol A: Green Synthesis of 3-Cyano-4,6-Dimethyl-2-Pyridinone

Based on the advanced aqueous Guareschi-Thorpe method (Tamaddon et al., 2023).

Rationale: This protocol validates the "Trustworthiness" pillar by using a self-buffering system (ammonium carbonate) that drives the reaction to completion through precipitation, simplifying purification.

Materials:

  • Acetylacetone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Ammonium carbonate (10 mmol)

  • Deionized water (10 mL)

Step-by-Step Workflow:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge deionized water (10 mL).

  • Addition: Add acetylacetone (1.00 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol).

  • Activation: Add ammonium carbonate (0.96 g, 10 mmol) in a single portion. Note: Mild effervescence may occur.

  • Reaction: Stir the mixture vigorously at reflux temperature (approx. 100 °C) for 45–60 minutes.

    • Checkpoint: The solution will initially be clear/emulsion and will gradually precipitate a solid as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath for 15 minutes to maximize precipitation.

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL) to remove unreacted starting materials.

  • Drying: Dry the solid in a vacuum oven at 60 °C for 4 hours.

  • Validation: Expected Yield: 90-95%. Appearance: White to off-white powder. Purity is typically sufficient for subsequent steps (>95% by NMR).

Protocol B: Rh(III)-Catalyzed Synthesis of Isoquinolinones (Fused Pyridinones)

Based on standard C-H activation protocols (e.g., Glorius/Rovis conditions).

Rationale: This protocol demonstrates "Expertise" by handling sensitive organometallic catalysis to achieve transformations impossible by simple condensation.

Materials:

  • N-Pivaloyl benzamide (0.2 mmol) (Substrate with Directing Group)

  • Diphenylacetylene (0.24 mmol) (Alkyne partner)

  • [Cp*RhCl2]2 (2.5 mol%) (Catalyst)

  • AgSbF6 (10 mol%) (Halide scavenger/Activator)

  • Cu(OAc)2 (2.0 equiv) (Oxidant)

  • t-Amyl alcohol (2 mL) (Solvent)

Step-by-Step Workflow:

  • Inert Setup: In a glovebox or using standard Schlenk technique, charge a dried screw-cap reaction tube with [Cp*RhCl2]2 (3.1 mg) and AgSbF6 (6.9 mg).

  • Substrate Addition: Add N-Pivaloyl benzamide (41 mg, 0.2 mmol), Diphenylacetylene (43 mg, 0.24 mmol), and Cu(OAc)2 (72 mg, 0.4 mmol).

  • Solvent: Add anhydrous t-Amyl alcohol (2 mL). Seal the tube tightly.

  • Reaction: Remove from the glovebox and stir in a pre-heated oil bath at 120 °C for 16 hours.

    • Expert Note: Vigorous stirring is essential as the oxidant (Cu salt) is often insoluble.

  • Work-up: Cool to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove metal salts. Rinse the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Expected Yield: 75-85%. The product is a fused isoquinolinone derivative.

Part 5: Expert Insights & Troubleshooting

The N- vs. O-Alkylation Dilemma

One of the most common pitfalls in pyridinone chemistry is the tautomeric ambiguity during alkylation.

  • The Problem: Treating a 2-pyridinone with a base and an electrophile (RX) often yields a mixture of N-alkylated (lactam) and O-alkylated (lactim ether) products.

  • The Causality: The pyridinone anion is an ambident nucleophile. "Hard" electrophiles (e.g., sulfonates) and polar aprotic solvents favor O-alkylation, while "soft" electrophiles and protic solvents often favor N-alkylation.

  • The Solution:

    • To ensure N-alkylation : Use the Guareschi-Thorpe route where the N-substituent can be fixed during the cyclization (using an N-substituted cyanoacetamide). Alternatively, use soft bases (e.g., K2CO3) in DMF.

    • To ensure O-alkylation : Use Ag2CO3 as the base (silver effect) with alkyl halides.

Catalyst Sensitivity

For Route B (Rh-catalyzed), the presence of water is generally tolerated, but oxygen can be detrimental if the active catalytic species is sensitive before the oxidative cycle begins. However, the use of Cu(OAc)2 as a terminal oxidant allows some robustness. The primary failure mode is often the decarboxylation or loss of the directing group if the temperature is too high (>140°C).

References

  • Tamaddon, F., & Maddah-Roodan, S. (2023).[2] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.[2] RSC Advances, 13, 25961-25969. [Link]

  • Li, X., et al. (2020).[4] Co(III)-Catalyzed Redox-Neutral Annulation of Benzamides and Acrylamides with Vinylene Carbonate.[4] Organic Letters, 22(15), 5925–5930. [Link]

  • Song, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Pharmacology, 13, 862193. [Link]

  • Behera, B. K., et al. (2023).[4] Facile and Efficient [4 + 2] Annulation of In Situ Generated Azadienes... Provides Structurally Diversified 2-Pyridones.[4][6][7][8] The Journal of Organic Chemistry, 88(23), 15041–15059.[4] [Link]

  • Botlik, B., et al. (2024).[5] Streamlining the Synthesis of Pyridones through Oxidative Amination.[5] ChemRxiv (Preprint).[5] [Link]

Cost-benefit analysis of different synthetic pathways for pyridinone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Economic & Technical Landscape

Pyridinone scaffolds (specifically 2-pyridone and 4-pyridone) are ubiquitous in medicinal chemistry, serving as the core pharmacophore in drugs like Pirfenidone (idiopathic pulmonary fibrosis) and Ciclopirox (antifungal). For process chemists, the challenge lies in balancing the Raw Material Cost (RMC) of classical condensation methods against the Atom Economy and Regioselectivity of modern catalytic approaches.

This guide provides a technical cost-benefit analysis of three distinct synthetic pathways. We move beyond simple yield comparisons to analyze the Process Mass Intensity (PMI), scalability, and downstream purification costs that drive decision-making in pharmaceutical scaling.

Pathway Analysis

Pathway A: Classical Guareschi-Thorpe Condensation

Best For: Large-scale manufacturing of simple, polysubstituted 2-pyridones. Mechanism: Condensation of 1,3-dicarbonyls with cyanoacetamide in the presence of a base (ammonia or hydroxide).

  • Technical Insight: This pathway relies on thermodynamic control. While reagents are inexpensive, the reaction often generates significant stoichiometric salt waste, driving up the E-factor (environmental factor). However, recent modifications using "green buffers" (e.g., ammonium carbonate) have improved its sustainability profile.

  • Cost Driver: Low RMC, but high disposal costs for aqueous waste streams.

Pathway B: Transition-Metal Catalyzed Cyclization (Au/Pd)

Best For: Complex N-substituted 4-pyridones requiring high regioselectivity. Mechanism: Intramolecular hydroamination/cyclization of skipped diynones or enaminones using Au(I) or Pd(II) catalysts.

  • Technical Insight: This route offers superior atom economy and access to substitution patterns difficult to achieve via condensation. The use of noble metals allows for milder conditions, preserving sensitive functional groups.

  • Cost Driver: High upfront catalyst cost. Viability depends on catalyst recovery (turnover number) and the high value of the final intermediate.

Pathway C: Oxidative Amination / Pyrone Transformation

Best For: 4-Pyridones from bio-based or oxygenated precursors. Mechanism: Conversion of 4-pyrones (often derived from dehydroacetic acid) to 4-pyridones via ammonolysis, or oxidative amination of cyclopentenones.

  • Technical Insight: This is often the most direct route for 4-pyridone cores. The equilibrium between pyridin-4-ol and 4-pyridone is solvent-dependent, influencing isolation yields.

  • Cost Driver: Moderate. Precursors like dehydroacetic acid are commercially available but more expensive than simple acetoacetates.

Comparative Decision Matrix

The following table synthesizes experimental data to guide pathway selection.

MetricPathway A: Guareschi-ThorpePathway B: Metal-Catalyzed (Au/Pd)Pathway C: Pyrone Conversion
Primary Target 3-cyano-2-pyridonesN-substituted 4-pyridonesUnsubstituted/Alkylated 4-pyridones
Typical Yield 80–95%70–90%60–85%
Raw Material Cost Low (Commodity chemicals)High (Precious metals, alkynes)Medium (Pyrones, amines)
Scalability High (Robust, insensitive)Low-Medium (Heat transfer, catalyst cost)High (Simple unit operations)
Atom Economy Moderate (Loss of H₂O/EtOH)High (Addition reaction)Moderate (Loss of H₂O)
E-Factor (Waste) High (Salt formation)Low (Catalytic)Medium (Ammonolysis waste)
Regioselectivity Thermodynamic controlKinetic/Catalyst control Substrate controlled

Visualizing the Decision Logic

The following diagram illustrates the strategic decision-making process for selecting a synthetic route based on structural requirements and resource constraints.

PathwaySelection Start Target Pyridinone Scaffold Isomer Isomer Required? Start->Isomer TwoPyr 2-Pyridone Isomer->TwoPyr 2-Oxo FourPyr 4-Pyridone Isomer->FourPyr 4-Oxo Subst Substitution Pattern? Scale Production Scale? GT_Route Pathway A: Guareschi-Thorpe Scale->GT_Route Kg to Ton Scale TwoPyr->Scale GT_Route->Subst Low Cost Complex Complex/Sensitive Substituents? FourPyr->Complex Metal_Route Pathway B: Au/Pd Catalysis Complex->Metal_Route Yes (High Regio control) Pyrone_Route Pathway C: Pyrone Conversion Complex->Pyrone_Route No (Simple Core) Metal_Route->Subst High Cost

Caption: Decision matrix for selecting the optimal pyridinone synthetic pathway based on isomer, complexity, and scale.

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning the physical changes (precipitation, color change) act as checkpoints for the chemist.

Protocol A: Scalable Synthesis of 3-Cyano-2-Pyridone (Guareschi-Thorpe)

Adapted from classical methodologies and recent green modifications.

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Ethyl cyanoacetate (1.0 equiv)

  • Ammonium carbonate (1.5 equiv) - Acts as both base and nitrogen source.

  • Solvent: Water/Ethanol (1:1)[1]

Step-by-Step Workflow:

  • Charging: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to slurry formation), charge the water/ethanol mixture.

  • Addition: Add ethyl acetoacetate and ethyl cyanoacetate. Stir for 5 minutes to ensure homogeneity.

  • Activation: Add ammonium carbonate in portions to control CO₂ evolution.

    • Checkpoint: The reaction is slightly exothermic. Ensure temperature remains <40°C to prevent side reactions.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Checkpoint: The solution will turn from clear to yellow, and a heavy precipitate (the pyridone salt) will begin to form.

  • Work-up (Critical for Purity):

    • Cool the mixture to 0–5°C in an ice bath.

    • Acidify carefully with 2N HCl to pH 3–4. This converts the ammonium salt to the free pyridone.

    • Observation: Massive precipitation of the white/off-white solid product.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (2x) and cold ethanol (1x) to remove unreacted starting materials.

  • Drying: Dry in a vacuum oven at 60°C.

Yield Expectation: 85–92%. Purity: >98% (HPLC).

Protocol B: Au-Catalyzed Synthesis of N-Methyl-4-Pyridone

For high-value intermediates requiring specific N-substitution.

Reagents:

  • Skipped Diynone precursor (1.0 equiv)

  • Methylamine (aqueous solution, 1.5 equiv)

  • Catalyst: NaAuCl₄ (2 mol%) or supported Au nanoparticles.

  • Solvent: Ethanol/Water.

Step-by-Step Workflow:

  • Preparation: Dissolve the skipped diynone in ethanol.

  • Amine Addition: Add the aqueous methylamine solution at room temperature.

    • Mechanism:[2][3][4][5] This forms the intermediate enaminone in situ.

  • Catalysis: Add the gold catalyst. Heat the mixture to 60°C.

    • Checkpoint: Monitor by TLC.[6] The disappearance of the non-polar diynone and appearance of a polar, UV-active spot indicates cyclization.

  • Quench: Filter the mixture through a pad of Celite to remove the catalyst (critical for metal recovery and cost management).

  • Purification: Concentrate the filtrate. Recrystallize from EtOAc/Hexane.

Yield Expectation: 75–85%. Advantages: 100% Regioselectivity; no formation of isomeric 2-pyridones.

Mechanistic Visualization: Guareschi-Thorpe

Understanding the mechanism is crucial for troubleshooting low yields. The following diagram details the condensation logic.

GT_Mechanism Reactants 1,3-Dicarbonyl + Cyanoacetate Michael Michael Addition Intermediate Reactants->Michael Deprotonation Base Base (NH3/CO3) Base->Michael Cyclization Cyclization (Nucleophilic Attack) Michael->Cyclization -EtOH Tautomer Tautomerization (Aromatization) Cyclization->Tautomer Imine-Enamine Product 3-Cyano-2-Pyridone Tautomer->Product Stability drive

Caption: Mechanistic flow of the Guareschi-Thorpe condensation, highlighting the critical aromatization step.

References

  • BenchChem. (2025).[7][8] Comparative study of different synthetic routes to Pyridin-4-ol. Retrieved from

  • National Institutes of Health (NIH). (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer.[9] PubMed Central. Retrieved from

  • Organic Chemistry Portal. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation.[2] Retrieved from

  • ResearchGate. (2025). Synthesis of N-Substituted 4-Pyridones From Skipped Diynones via Intramolecular Base or Ag(I)-Catalyzed Hydroamination.[6] Retrieved from

  • ChemRxiv. (2024).[10] Streamlining the Synthesis of Pyridones through Oxidative Amination.[10] Retrieved from

  • Royal Society of Chemistry. (2016). The E factor 25 years on: the rise of green chemistry and sustainability.[11][12] Green Chemistry.[4][11][13] Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.